Thalidomide-O-amido-PEG2-C2-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O8/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVIHPPEIRQPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Thalidomide-O-amido-PEG2-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the synthesis of Thalidomide-O-amido-PEG2-C2-NH2, a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates the thalidomide (B1683933) moiety, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a two-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This amine functionality serves as a versatile attachment point for a ligand targeting a specific protein of interest, enabling the creation of PROTACs for targeted protein degradation.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The core of the synthesis involves a Williamson ether synthesis to couple the thalidomide scaffold to the PEG linker. The key steps are:
-
Preparation of a Boc-protected amino-PEG alcohol: Starting from a suitable precursor, a PEG linker with a terminal alcohol and a Boc-protected terminal amine is synthesized.
-
Tosylation of the PEG alcohol: The terminal hydroxyl group of the PEG linker is converted to a tosylate, creating a good leaving group for the subsequent nucleophilic substitution reaction.
-
Williamson Ether Synthesis: 4-hydroxythalidomide is reacted with the tosylated PEG linker in the presence of a base to form the ether linkage.
-
Boc Deprotection: The Boc protecting group on the terminal amine is removed under acidic conditions to yield the final product, this compound.
Experimental Protocols
Materials and Reagents
-
4-Hydroxythalidomide
-
Boc-NH-PEG2-OH (tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate)
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium carbonate (K2CO3)
-
Triethylamine (B128534) (TEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Part 1: Synthesis of Boc-NH-PEG2-OTs
This procedure details the tosylation of the commercially available Boc-protected PEG alcohol.
Reaction Scheme:
Procedure:
-
Dissolve Boc-NH-PEG2-OH (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) (1.5 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain Boc-NH-PEG2-OTs.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| Boc-NH-PEG2-OH | C9H19NO4 | 205.25 | 139115-91-6 |
| p-Toluenesulfonyl chloride | C7H7ClO2S | 190.65 | 98-59-9 |
| Boc-NH-PEG2-OTs | C16H25NO6S | 359.44 | N/A |
Part 2: Synthesis of Boc-Thalidomide-O-amido-PEG2-C2-NH2
This step involves the coupling of 4-hydroxythalidomide with the tosylated PEG linker via a Williamson ether synthesis.
Reaction Scheme:
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Boc-NH-PEG2-OTs (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Boc-Thalidomide-O-amido-PEG2-C2-NH2.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| 4-Hydroxythalidomide | C13H10N2O5 | 274.23 | 5054-59-1 |
| Boc-Thalidomide-O-amido-PEG2-C2-NH2 | C24H32N4O8 | 504.53 | 2097509-40-3 |
Part 3: Synthesis of this compound
The final step is the removal of the Boc protecting group to yield the free amine.
Reaction Scheme:
Procedure:
-
Dissolve Boc-Thalidomide-O-amido-PEG2-C2-NH2 (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude product can be purified by reverse-phase HPLC to yield the final product, this compound, often as a TFA or HCl salt.
| Compound | Molecular Formula | Molecular Weight | CAS Number (HCl salt) |
| This compound (HCl salt) | C21H26N4O8 | 462.5 | 2376990-30-4 |
Characterization Data (Exemplary)
While specific, experimentally derived data for each step was not available in the searched literature, the following represents typical characterization data for the final product and its precursors based on commercially available information and analogous compounds.
| Compound | Technique | Data |
| 4-Hydroxythalidomide | ¹H NMR | Commercially available spectra can be viewed from suppliers. |
| This compound (HCl salt) | ¹H NMR | Commercially available spectra can be viewed from suppliers. |
| This compound (HCl salt) | Mass Spec | Molecular Weight: 462.5 |
PROTAC Synthesis and Protein Degradation Workflow
This compound serves as a key intermediate in the synthesis of PROTACs. The terminal amine can be coupled to a ligand for a protein of interest (POI) to generate the final PROTAC molecule. The resulting PROTAC then hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.
Logical Workflow for Synthesis and Characterization
The synthesis and characterization of this compound follow a logical progression to ensure the desired product is obtained with high purity.
An In-depth Technical Guide to Thalidomide-O-amido-PEG2-C2-NH2: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Thalidomide-O-amido-PEG2-C2-NH2, a crucial bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This document details the role of this compound as a Cereblon (CRBN) E3 ligase ligand connected to a flexible polyethylene (B3416737) glycol (PEG) linker, terminating in a primary amine for conjugation to a target protein ligand. Included are key chemical data, a representative synthetic scheme, and detailed experimental protocols for the characterization and functional validation of PROTACs incorporating this linker.
Introduction to this compound in PROTAC Technology
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have been identified as potent recruiters of the E3 ubiquitin ligase Cereblon (CRBN). In the context of PROTACs, the thalidomide moiety serves as the E3 ligase-binding element. The "O-amido-PEG2-C2-NH2" portion is a linker designed to connect the thalidomide core to a ligand that binds a specific protein of interest (POI). The polyethylene glycol (PEG) component enhances solubility and provides spatial orientation, while the terminal primary amine (NH2) offers a reactive handle for covalent attachment to the POI ligand. By bringing the POI in close proximity to the CRBN E3 ligase, the resulting PROTAC facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.
Chemical Properties and Data
This compound is a synthetic molecule that is typically available as a salt, such as hydrochloride (HCl) or trifluoroacetate (B77799) (TFA), to improve its stability and solubility in aqueous solutions.
| Property | Value | Reference |
| Molecular Formula | C21H27N5O7 | Calculated |
| Molecular Weight | 461.47 g/mol | Calculated |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in DMSO and water (as salt form) | [Vendor Data] |
| Purity (typical) | ≥95% (HPLC) | [Vendor Data] |
| Storage | -20°C for long-term storage | [Vendor Data] |
Table 1: Physicochemical Properties of this compound
| Analytical Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | Peaks corresponding to the thalidomide core, the PEG linker methylene (B1212753) protons, and the ethylenediamine (B42938) moiety. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Carbon signals for the phthalimide, glutarimide, PEG, and ethylenediamine carbons. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak at approximately 462.19 m/z. |
| HPLC | A single major peak indicating high purity. |
Table 2: Expected Analytical Characterization Data
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process starting from 4-hydroxythalidomide. The following is a representative synthetic workflow.
General Synthetic Protocol
Step 1: Synthesis of Thalidomide-O-PEG2-C2-NHBoc
-
To a solution of 4-hydroxythalidomide in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for a designated period to facilitate the deprotonation of the hydroxyl group.
-
Add a solution of tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate to the reaction mixture.
-
Heat the reaction and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the Boc-protected intermediate.
Step 2: Synthesis of this compound
-
Dissolve the purified Thalidomide-O-PEG2-C2-NHBoc in a suitable solvent like dichloromethane (B109758) (DCM) or dioxane.
-
Add a deprotecting agent, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, remove the solvent under reduced pressure.
-
The resulting product, this compound, can be purified by precipitation or chromatography to yield the final product, often as a salt.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final compound.
Role in PROTACs and Mechanism of Action
This compound is a key component in the construction of a PROTAC. The terminal amine group is typically reacted with a carboxylic acid or an activated ester on the protein of interest (POI) ligand to form a stable amide bond, thus creating the final heterobifunctional PROTAC molecule.
Experimental Protocols for PROTAC Evaluation
The following are key experimental protocols to validate the function of a PROTAC synthesized using this compound.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time course. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Cell lysates from cells treated with the PROTAC
-
Antibody against the POI or CRBN
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and untreated cells.
-
Immunoprecipitation: Incubate the lysate with an antibody specific to the POI or CRBN.
-
Complex Capture: Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blot using antibodies against the POI and CRBN to detect the co-precipitated proteins, confirming the ternary complex.
Ubiquitin-Proteasome System (UPS) Activity Assay
This assay measures the activity of the proteasome to ensure that the observed protein degradation is due to the PROTAC's mechanism of action and not a general effect on the UPS.
Materials:
-
Cell lysates
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells treated with the PROTAC.
-
Assay Setup: In a 96-well plate, add cell lysate to wells with and without a proteasome inhibitor.
-
Substrate Addition: Add the fluorogenic proteasome substrate to all wells.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
Analysis: Compare the fluorescence in PROTAC-treated samples to controls to determine if the PROTAC affects overall proteasome activity.
Conclusion
This compound is a versatile and indispensable tool in the development of PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible, functionalized linker, provides a robust platform for the synthesis of novel protein degraders. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of PROTACs, from confirming their mechanism of action to quantifying their efficacy in a cellular context. As the field of targeted protein degradation continues to expand, the use of well-characterized building blocks like this compound will be paramount to the successful development of the next generation of therapeutics.
A Technical Deep Dive: The CRBN Binding Mechanism of Thalidomide-O-amido-PEG2-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of the binding mechanism of Thalidomide-O-amido-PEG2-C2-NH2 to the Cereblon (CRBN) E3 ubiquitin ligase. As a key component in the development of Proteolysis Targeting Chimeras (PROTACs), understanding this interaction at a molecular level is paramount for the rational design of novel therapeutics. This document provides an in-depth analysis of the binding principles, quantitative data for related compounds, detailed experimental protocols for characterization, and visual representations of the key biological pathways and experimental workflows.
Introduction to CRBN and Thalidomide-Based Ligands
Cereblon (CRBN) is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex plays a pivotal role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[1][2][3] Thalidomide (B1683933) and its derivatives, including lenalidomide (B1683929) and pomalidomide, are foundational molecules in the field of targeted protein degradation.[2][4] These molecules, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues," effectively redirecting the substrate specificity of the CRL4^CRBN^ complex to degrade proteins not normally targeted.[4]
"this compound" is a synthetic chemical entity that incorporates the core thalidomide structure, which serves as the CRBN-binding moiety, connected to a polyethylene (B3416737) glycol (PEG) linker terminating in an amine group.[5][6][7] This bifunctional nature makes it a valuable building block in the synthesis of PROTACs, where the terminal amine can be conjugated to a ligand for a target protein of interest.[5][6]
The Molecular Mechanism of CRBN Binding
The binding of thalidomide and its analogs to CRBN is a highly specific interaction. The glutarimide (B196013) ring of the thalidomide molecule is essential for this binding and inserts into a hydrophobic pocket on the surface of CRBN.[8][9] This pocket is notably characterized by a trio of tryptophan residues, often referred to as the "tri-tryptophan pocket".[8][10]
The interaction is stereospecific, with the (S)-enantiomer of thalidomide exhibiting a significantly higher binding affinity for CRBN compared to the (R)-enantiomer, approximately a 10-fold difference.[8][11][12] This difference in binding affinity is attributed to a more relaxed conformation of the glutarimide ring of the (S)-enantiomer when bound within the pocket.[12] While the glutarimide moiety is buried within CRBN, the phthalimide (B116566) ring remains solvent-exposed, providing an attachment point for linkers in PROTAC design without disrupting the core binding interaction.[9]
Upon binding, the thalidomide derivative induces a conformational change in the CRBN substrate receptor, altering its surface and creating a new binding interface for "neosubstrates" such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][13][14] This ternary complex formation (CRBN-ligand-neosubstrate) is the crucial step that leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate.[13][]
Figure 1: PROTAC-mediated protein degradation pathway.
Quantitative Binding Data
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | (S)-thalidomide exhibits ~10-fold stronger binding than the (R)-enantiomer.[8] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide.[8] |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide.[8] |
Experimental Protocols for Determining Binding Affinity
To precisely determine the binding affinity of "this compound" to CRBN, a variety of biophysical and biochemical assays can be employed. Below are detailed methodologies for three commonly used techniques.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the real-time binding of an analyte (e.g., "this compound") to a ligand (e.g., CRBN) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass change and thus allows for the determination of association and dissociation rate constants.
Methodology:
-
Chip Preparation and Protein Immobilization:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Recombinant human CRBN protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated surface to achieve a target immobilization level.
-
The surface is then deactivated with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
A series of concentrations of "this compound" are prepared in a running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the immobilized CRBN surface for a defined association time, followed by an injection of running buffer for a defined dissociation time.
-
The sensorgrams (response units versus time) are recorded.
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Figure 2: Generalized workflow for SPR analysis.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Methodology:
-
Sample Preparation:
-
Purified recombinant CRBN is dialyzed into the desired buffer and placed in the sample cell of the calorimeter.
-
"this compound" is dissolved in the same dialysis buffer and loaded into the injection syringe.
-
-
Titration:
-
The thalidomide derivative is injected in small, precise aliquots into the CRBN solution while the sample cell is maintained at a constant temperature.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the Kd.[1]
-
Homogeneous Time-Resolved Fluorescence (HTRF)
Principle: HTRF is a fluorescence-based assay that relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore and an acceptor fluorophore. In a competitive binding assay format, the displacement of a fluorescently labeled tracer from CRBN by an unlabeled competitor ("this compound") results in a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Recombinant tagged (e.g., GST- or His-tagged) CRBN protein is prepared.
-
A fluorescently labeled thalidomide analog (tracer) and a corresponding antibody labeled with a FRET donor (e.g., anti-GST-Europium cryptate) are used.[3]
-
A serial dilution of "this compound" is prepared.
-
-
Assay Procedure:
-
The tagged CRBN, fluorescent tracer, and donor-labeled antibody are incubated together to form a complex that generates a high FRET signal.
-
The serially diluted "this compound" is then added to the complex.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
The HTRF signal is read on a compatible plate reader.
-
The data is plotted as the HTRF ratio versus the concentration of the competitor.
-
The IC50 value (the concentration of competitor that displaces 50% of the tracer) is determined from the resulting dose-response curve. The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[8]
-
Figure 3: Principle of a competitive HTRF assay.
Conclusion
"this compound" serves as a critical component in the construction of PROTACs, leveraging the well-established binding mechanism of the thalidomide core to recruit the CRBN E3 ligase. The glutarimide moiety's interaction with the tri-tryptophan pocket of CRBN is the linchpin of this process, enabling the subsequent recruitment and degradation of target proteins. While specific binding affinity data for this particular linker-conjugated molecule is not publicly available, the established values for thalidomide and its analogs provide a strong basis for its expected high-affinity interaction. The experimental protocols detailed herein offer a clear roadmap for the precise characterization of its binding kinetics and thermodynamics, which is essential for the continued development of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. revvity.com [revvity.com]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | E3 Ligand | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Sweet and Blind Spots in E3 Ligase Ligand Space Revealed by a Thermophoresis-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 14. ashpublications.org [ashpublications.org]
The Architectural Blueprint of a PROTAC: A Technical Guide to Thalidomide-O-amido-PEG2-C2-NH2 Linker Design
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. This technical guide delves into the core design principles of a specific and widely utilized linker-E3 ligase ligand conjugate: Thalidomide-O-amido-PEG2-C2-NH2. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel protein degraders.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[1] These molecules are composed of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is not a mere spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][4]
The Thalidomide (B1683933) Moiety: A Versatile E3 Ligase Ligand
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[][6] By binding to CRBN, these molecules induce the recruitment of neo-substrates to the CRL4-CRBN complex, leading to their ubiquitination and degradation.[7] This mechanism has been ingeniously repurposed in PROTAC technology, where the thalidomide moiety serves as a robust anchor to the E3 ligase machinery.[] The choice of a thalidomide-based ligand is often favored due to its well-characterized binding to CRBN and its favorable drug-like properties.[]
Deconstructing the Linker: A Symphony of Spacing, Flexibility, and Solubility
The "O-amido-PEG2-C2-NH2" portion of the molecule represents a carefully considered linker design. Let's break down its components to understand the underlying principles:
-
O-amido bond: This linkage provides a stable connection point from the thalidomide core.
-
PEG2 (Polyethylene Glycol, 2 units): The inclusion of a short polyethylene (B3416737) glycol chain is a strategic choice to enhance the physicochemical properties of the PROTAC. PEG linkers are known to:
-
Increase Hydrophilicity and Solubility: PROTACs are often large, complex molecules with a tendency towards poor solubility. The hydrophilic nature of the PEG chain can significantly improve the overall solubility of the molecule, which is crucial for both in vitro assays and in vivo applications.[2][8][9]
-
Provide Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, which can be advantageous in facilitating the optimal orientation of the POI and E3 ligase for efficient ternary complex formation.[4][]
-
Modulate Cell Permeability: While highly hydrophilic linkers can sometimes impede passive diffusion across cell membranes, a short PEG chain represents a balance, often improving permeability compared to more rigid or lipophilic linkers.[2]
-
-
C2 (Ethyl Chain): This two-carbon alkyl spacer further extends the linker, contributing to the overall distance between the two ligands. The length of the linker is a critical parameter that must be empirically optimized for each target.[11] A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and E3 ligase.[11] Conversely, an excessively long linker can result in a high entropic penalty upon binding, leading to reduced potency.[4]
-
NH2 (Amine Terminus): The terminal amine group provides a reactive handle for conjugation to the target protein ligand. This is typically achieved through the formation of a stable amide bond, a common and robust reaction in medicinal chemistry.
The combination of a flexible, hydrophilic PEG unit with a short alkyl chain in the "this compound" linker offers a balanced approach to addressing the common challenges in PROTAC design.
Quantitative Insights into Linker Design
While specific performance data for PROTACs utilizing the "this compound" linker is target-dependent and found within specific research publications, general quantitative principles from the broader PROTAC literature can guide its application. The success of a PROTAC is often measured by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[4] The binding affinity of the E3 ligase ligand to its target is also a key parameter. For instance, pomalidomide generally exhibits a higher binding affinity for CRBN than thalidomide, which can translate to more potent PROTACs.[6]
| Parameter | Thalidomide | Pomalidomide | Reference |
| CRBN Dissociation Constant (Kd) | ~250 nM | ~157 nM | [6] |
This table illustrates the difference in binding affinity between thalidomide and pomalidomide for the CRBN E3 ligase. A lower Kd value indicates a higher binding affinity.
The optimal linker length and composition are determined empirically for each new PROTAC system.[4] Researchers typically synthesize a library of PROTACs with varying linker types and lengths to identify the optimal combination for a given POI and E3 ligase pair.
Experimental Protocols: A General Framework
While a specific, detailed synthesis protocol for "this compound" is often proprietary to chemical suppliers, the general steps for incorporating such a linker into a PROTAC are well-established.
General Protocol for PROTAC Synthesis:
-
Activation of the Target Ligand: If the target protein ligand contains a carboxylic acid, it is typically activated using standard coupling reagents (e.g., HATU, HOBt) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Coupling Reaction: The activated target ligand is then reacted with the terminal amine of the "this compound" linker. The reaction is typically stirred at room temperature and monitored by LC-MS until completion.
-
Purification: The resulting PROTAC is purified using standard chromatographic techniques, such as reversed-phase HPLC, to yield the final, high-purity compound.
Evaluation of PROTAC Efficacy:
-
Cell Culture: The target cell line is cultured under standard conditions.
-
PROTAC Treatment: Cells are treated with varying concentrations of the synthesized PROTAC for a defined period (e.g., 18-24 hours).
-
Protein Level Analysis: The levels of the target protein are quantified using techniques such as Western blotting or mass spectrometry.
-
Data Analysis: The DC50 and Dmax values are calculated from the dose-response curve to determine the potency and efficacy of the PROTAC.
Visualizing the Logic of PROTAC Design
To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict the fundamental PROTAC mechanism and a typical experimental workflow.
Conclusion
The "this compound" linker conjugate represents a versatile and strategically designed building block for the synthesis of CRBN-recruiting PROTACs. Its constituent parts—the thalidomide E3 ligase ligand, the hydrophilic and flexible PEG unit, and the alkyl spacer—are all chosen to address key challenges in PROTAC design, namely solubility, cell permeability, and the facilitation of a productive ternary complex. While the "trial and error" approach to linker optimization is still prevalent, a foundational understanding of the principles outlined in this guide can empower researchers to make more rational choices in the design of next-generation protein degraders. The continued exploration of novel linker chemistries and computational modeling will further refine our ability to predict optimal linker designs and accelerate the development of these promising new therapeutics.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
An In-depth Technical Guide to Thalidomide-O-amido-PEG2-C2-NH2: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-O-amido-PEG2-C2-NH2, a crucial building block in the rapidly evolving field of targeted protein degradation. This molecule serves as a versatile linker and E3 ligase-recruiting moiety for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Herein, we delve into its chemical identity, physicochemical properties, and its central role in the PROTAC mechanism. Detailed experimental protocols and visual diagrams of the relevant biological pathways and experimental workflows are provided to empower researchers in their drug discovery endeavors.
Chemical Identity and CAS Numbers
This compound is a synthetic chemical compound that incorporates the thalidomide (B1683933) scaffold, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase. This is connected via a diethenoxy (PEG2) linker to a terminal amine group, which allows for conjugation to a target protein ligand. The compound is commercially available in various forms, including the free base and as hydrochloride or trifluoroacetate (B77799) salts, which can enhance solubility and stability.
| Form | CAS Number |
| Free Base | 2022182-59-6[1] |
| Hydrochloride (HCl) Salt | 2204226-02-6[2][3][4][5][], 2376990-30-4[7][8][9][10][11] |
| Trifluoroacetate (TFA) Salt | 1957235-75-4 |
Note: The presence of multiple CAS numbers for the hydrochloride salt may be attributed to different suppliers or manufacturing batches.
Physicochemical Properties
The physicochemical properties of this compound can vary slightly depending on its form (free base vs. salt). The data presented below is a compilation from various sources.
| Property | Value | Form |
| Molecular Formula | C19H22N4O7[1] | Free Base |
| C19H23ClN4O7[3] | Hydrochloride Salt | |
| C21H27ClN4O8[9] | Hydrochloride Salt | |
| C23H27F3N4O10 | Trifluoroacetate Salt | |
| Molecular Weight | 418.40 g/mol [1] | Free Base |
| 454.86 g/mol [3] | Hydrochloride Salt | |
| 498.91 g/mol [9] | Hydrochloride Salt | |
| 576.48 g/mol | Trifluoroacetate Salt | |
| Purity | ≥95% to ≥99% | All forms |
| Appearance | White to off-white solid | All forms |
| Solubility | Soluble in DMSO. Water solubility is enhanced in salt forms.[3][12][13] | All forms |
| Storage | Recommended storage at -20°C for long-term stability.[8][13] | All forms |
Chemical Structure
The chemical structure of this compound is characterized by the phthalimide (B116566) group of thalidomide linked through an ether and amide to a PEGylated linker with a terminal primary amine.
SMILES: O=C(NCCOCCOCCN)COC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O[1][7]
Synthesis and Experimental Protocols
Representative Protocol: Solid-Phase Synthesis of a Thalidomide-Based PROTAC Linker
This protocol outlines a general approach for the synthesis of a thalidomide-containing linker on a solid support, which can be adapted for the synthesis of this compound.
-
Resin Preparation: A suitable solid support, such as a Wang resin, is functionalized with a thalidomide derivative, often through an ester linkage.
-
Linker Elongation: The PEG linker is built step-wise onto the thalidomide-functionalized resin. This typically involves the sequential addition of protected PEG units. For a PEG2 linker, two ethylene (B1197577) glycol units would be added.
-
Amine Functionalization: The terminal end of the linker is then converted to a primary amine. This may involve the deprotection of a protected amine group or the conversion of another functional group to an amine.
-
Cleavage from Resin: The completed thalidomide-linker construct is cleaved from the solid support using an appropriate reagent, such as trifluoroacetic acid (TFA).
-
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to yield the final, high-purity product.
General Protocol for PROTAC Synthesis using this compound
This protocol describes the general steps to conjugate this compound to a ligand for a protein of interest (POI).
-
Ligand Preparation: The POI ligand must have a suitable functional group for conjugation, such as a carboxylic acid, an activated ester, or a halide.
-
Coupling Reaction: The terminal amine of this compound is coupled with the functional group on the POI ligand. Common coupling reagents for forming an amide bond from a carboxylic acid include HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Once the reaction is complete, the resulting PROTAC is purified, typically by preparative HPLC.
-
Characterization: The final PROTAC is characterized to confirm its identity and purity using methods like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Mechanism of Action: PROTAC Signaling Pathway
This compound is a key component in the mechanism of action of the resulting PROTAC. The thalidomide moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase, while the other end of the PROTAC binds to the target protein of interest. This brings the E3 ligase into close proximity with the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Synthesis and Evaluation
The development and evaluation of a PROTAC using this compound typically follows a structured workflow, from initial synthesis to cellular characterization.
Caption: General experimental workflow for PROTAC development.
References
- 1. Thalidomide-O-amido-PEG-C2-NH2 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | E3 Ligand | TargetMol [targetmol.com]
- 4. 2204226-02-6|N-(2-(2-Aminoethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride|BLD Pharm [bldpharm.com]
- 5. Thalidomide-O-amido-PEG-C2-NH2 hydrochloride|2204226-02-6|Active Biopharma Corp [activebiopharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, HCl salt, 2376990-30-4 | BroadPharm [broadpharm.com]
- 9. This compound HCl | this compound hydrochloride | CRBN Ligand-Linkers | Ambeed.com [ambeed.com]
- 10. thalidomide peg2 c2 nh2 — TargetMol Chemicals [targetmol.com]
- 11. Thalidomide-O-amido-PEG2-NH2.HCl | CAS:2376990-30-4 | Biopharma PEG [biochempeg.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. xcessbio.com [xcessbio.com]
An In-depth Technical Guide to Thalidomide-O-amido-PEG2-C2-NH2: A Core Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Thalidomide-O-amido-PEG2-C2-NH2, a crucial chemical tool in the rapidly evolving field of targeted protein degradation. This molecule serves as a fundamental building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate disease-causing proteins.
Core Concepts: PROTACs and the Role of this compound
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively destroy proteins of interest (POIs). They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This compound is an E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which is a well-established binder of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] The molecule features a polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine (-NH2) group. This amine serves as a versatile chemical handle for conjugation to a ligand designed to bind to a specific protein of interest, thereby forming a complete PROTAC.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its common salt forms. The salt forms often exhibit enhanced water solubility and stability.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| This compound | C₁₉H₂₂N₄O₇ | 418.40 | Free base |
| This compound Hydrochloride | C₁₉H₂₃ClN₄O₇ | 454.86 | Hydrochloride Salt |
| This compound (TFA) | C₂₃H₂₇F₃N₄O₁₀ | 576.48 | Trifluoroacetate Salt |
Signaling Pathway: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC synthesized from this compound involves the recruitment of the CRL4^CRBN^ E3 ligase complex to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of a PROTAC utilizing this compound.
PROTAC Synthesis: Amide Bond Formation
This protocol describes the conjugation of this compound to a protein of interest (POI) ligand that contains a carboxylic acid functional group.
Materials and Reagents:
-
This compound
-
POI ligand with a carboxylic acid moiety
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents for purification
-
Analytical instruments: LC-MS, HRMS, and NMR
Procedure:
-
Reagent Preparation:
-
Dissolve the POI ligand with a carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the POI ligand, add DIPEA (3.0 equivalents).
-
Add the HATU solution to the POI ligand/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Perform a liquid-liquid extraction to remove water-soluble components.
-
-
Purification and Characterization:
-
Purify the crude product using reverse-phase preparative HPLC.
-
Collect and lyophilize the fractions containing the pure PROTAC.
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.
-
Caption: General experimental workflow for PROTAC synthesis.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following treatment with the synthesized PROTAC.[4][5]
Materials and Reagents:
-
Cancer cell line expressing the POI
-
Synthesized PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.[4]
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[5]
-
Cell Viability Assay
This assay determines the effect of POI degradation on cell proliferation and viability.[7]
Materials and Reagents:
-
Cancer cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Assay Execution:
-
Data Acquisition and Analysis:
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to provide evidence of the PROTAC-induced formation of the ternary complex (POI-PROTAC-CRBN).[9]
Materials and Reagents:
-
Cell line expressing the POI
-
Synthesized PROTAC and MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer with protease inhibitors
-
Antibody against CRBN or the POI for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibodies for Western blot detection of both POI and CRBN
Procedure:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Washing and Elution:
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples.
-
Probe the membrane with primary antibodies against both the POI and CRBN to detect the co-immunoprecipitated proteins. An increased signal for the POI in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[9]
-
Caption: Logical flow of a Co-Immunoprecipitation experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Role of Thalidomide-O-amido-PEG2-C2-NH2 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's intrinsic protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block the function of a target protein, TPD offers the potential for a more profound and durable therapeutic effect by removing the protein entirely. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the UPS for selective protein degradation.
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.
Thalidomide (B1683933) and its Derivatives as E3 Ligase Ligands
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established immunomodulatory drugs that exert their therapeutic effects by binding to Cereblon (CRBN).[1] CRBN is the substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN). The binding of thalidomide derivatives to CRBN modulates its substrate specificity, leading to the ubiquitination and degradation of specific "neosubstrates."[1] This mechanism has been ingeniously repurposed in the development of PROTACs, where thalidomide serves as a potent E3 ligase-recruiting moiety.
Thalidomide-O-amido-PEG2-C2-NH2: A Key Building Block for PROTAC Synthesis
"this compound" is a pre-synthesized chemical entity that serves as a crucial building block in the construction of CRBN-recruiting PROTACs.[2][3] Its structure is rationally designed to streamline the synthesis of these complex molecules.
-
Thalidomide Moiety : This component is responsible for binding to the CRBN E3 ligase, initiating the degradation cascade.
-
PEG2 Linker : The two-unit polyethylene (B3416737) glycol (PEG) linker provides the necessary spacing and flexibility for the PROTAC to bridge the POI and CRBN, facilitating the formation of a stable and productive ternary complex. The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency. PEG linkers, in particular, can enhance the solubility and cell permeability of the final PROTAC molecule.
-
Terminal Amine (-NH2) : The primary amine group serves as a versatile chemical handle for the conjugation of a ligand designed to bind to a specific protein of interest. This allows for the modular assembly of PROTACs targeting a wide array of proteins.
Mechanism of Action of a this compound-Based PROTAC
The following diagram illustrates the signaling pathway of a PROTAC synthesized using "this compound".
References
In-Depth Technical Guide: Structural Analysis of Thalidomide-O-amido-PEG2-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-PEG2-C2-NH2 is a crucial bifunctional molecule in the rapidly advancing field of targeted protein degradation. It serves as a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate specific disease-causing proteins. This technical guide provides a comprehensive structural analysis of this compound, its mechanism of action in recruiting the E3 ubiquitin ligase Cereblon (CRBN), and general protocols for its application in the development of potent and selective protein degraders.
Structural and Functional Analysis
This compound is a synthetic E3 ligase ligand-linker conjugate. Its structure is modular, consisting of three key components:
-
E3 Ligase Ligand: The thalidomide (B1683933) moiety acts as a potent binder to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex.
-
Linker: A polyethylene (B3416737) glycol (PEG) and an ethylenediamine (B42938) linker (-PEG2-C2-) connects the thalidomide ligand to a reactive terminal group. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
-
Reactive Moiety: A terminal primary amine (-NH2) group provides a convenient attachment point for conjugation to a ligand that targets a specific protein of interest (POI).
The primary function of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. When incorporated into a PROTAC, the thalidomide portion binds to CRBN, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Cereblon Ligand-Linker Conjugates 10, E3 Ligase Ligand-Linker Conjugates 24 |
| Molecular Formula | C₂₁H₂₆N₄O₈ |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 2376990-30-4 (for the HCl salt) |
| Appearance | Solid |
| Solubility | Soluble in DMSO and DMF |
Mechanism of Action: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC synthesized using this compound is a catalytic cycle that leads to the degradation of a target protein.
Experimental Protocols
Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a common method for conjugating this compound to a target protein ligand that possesses a carboxylic acid functional group.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid (POI-Ligand-COOH)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIEA)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Solvents for workup and purification (e.g., ethyl acetate, water, hexanes, acetonitrile)
Procedure:
-
Dissolve the POI-Ligand-COOH in anhydrous DMF.
-
Add the coupling reagents and DIEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Confirm the structure and purity of the final PROTAC by NMR and HRMS.
Evaluation of PROTAC Activity
1. Western Blot for Target Protein Degradation
This is a standard assay to determine if the PROTAC induces the degradation of the target protein in a cellular context.
Procedure:
-
Culture cells expressing the target protein to 70-80% confluency.
-
Treat the cells with varying concentrations of the PROTAC for a set period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the extent of degradation.
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm that the PROTAC induces the formation of a ternary complex between the target protein and CRBN.
Procedure:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysates with an antibody against the target protein or CRBN, coupled to magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western Blot, probing for the presence of both the target protein and CRBN.
Conclusion
This compound is a versatile and valuable tool for the development of PROTACs. Its well-defined structure allows for the reliable recruitment of the CRBN E3 ligase, while the flexible linker and reactive amine handle facilitate the straightforward synthesis of bifunctional degraders. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and evaluate novel PROTACs, paving the way for new therapeutic interventions against a wide range of diseases. Further research and publication of specific data for PROTACs utilizing this linker will undoubtedly enhance its utility and application in the field of targeted protein degradation.
Methodological & Application
Application Notes and Protocols for In Vitro Ubiquitination Assays Using Thalidomide-O-amido-PEG2-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this technology. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. "Thalidomide-O-amido-PEG2-C2-NH2" is a key building block in the synthesis of PROTACs that utilize Cereblon (CRBN), a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[1] This molecule incorporates the thalidomide (B1683933) moiety for CRBN binding and a PEG linker with an amine group for conjugation to a target protein ligand.[2][3]
These application notes provide a detailed protocol for an in vitro ubiquitination assay to characterize the activity of PROTACs synthesized using "this compound". This assay is a critical step in the validation of a new PROTAC, as it directly measures the molecule's ability to mediate the ubiquitination of its target protein in a reconstituted biochemical system.[1] The results of this assay confirm the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, and provide a quantitative measure of the PROTAC's efficiency.[1]
PROTAC-Mediated Ubiquitination Pathway
A PROTAC containing the "this compound" moiety acts as a molecular bridge, inducing the formation of a ternary complex between the protein of interest (POI) and the CRL4-CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
Data Presentation
While specific quantitative data for PROTACs derived from "this compound" is not publicly available, the following tables provide illustrative data for thalidomide-based PROTACs to demonstrate how results can be presented. Researchers should determine these values empirically for their specific PROTAC and target protein.
Table 1: Illustrative Degradation Efficiency of a Thalidomide-Based PROTAC
This table summarizes key parameters that quantify the efficacy of a PROTAC in cell-based assays.
| Parameter | Value | Description |
| DC50 | 50 nM | The concentration of the PROTAC required to induce 50% degradation of the target protein. |
| Dmax | >90% | The maximum percentage of target protein degradation achieved. |
| CRBN Binding Affinity (Kd) | ~1-2 µM | The binding affinity of the thalidomide moiety to the CRBN E3 ligase. Pomalidomide, a close analog, exhibits a higher affinity.[4] |
Table 2: Representative In Vitro Ubiquitination Assay Components
This table provides suggested starting concentrations for the key components of the in vitro ubiquitination assay. Optimal concentrations may vary depending on the specific target protein and should be determined empirically.[1]
| Component | Stock Concentration | Working Concentration | Notes |
| E1 Activating Enzyme (e.g., UBE1) | 10 µM | 50 - 100 nM | Initiates the ubiquitin cascade. |
| E2 Conjugating Enzyme (e.g., UBE2D2) | 40 µM | 100 - 500 nM | UBE2D2 (UbcH5b) is commonly used with CRBN.[1] |
| E3 Ligase Complex (CRL4-CRBN) | 1 µM | 20 - 100 nM | Purified DDB1-CUL4A-RBX1-CRBN complex. |
| Protein of Interest (POI) | 10 µM | 200 - 500 nM | Purified target protein. |
| Ubiquitin | 10 mM | 10 - 50 µM | |
| PROTAC Molecule | 10 mM (in DMSO) | 0.1 - 10 µM | Synthesized from "this compound" and a POI ligand. |
| ATP Solution | 100 mM | 2 - 5 mM | Prepare fresh. |
| 10X Ubiquitination Buffer | 10X | 1X | 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT.[1] |
Experimental Protocols
In Vitro Ubiquitination Assay
This protocol provides a method for a standard 25 µL reaction to assess the ubiquitination of a target protein mediated by a PROTAC synthesized from "this compound".
Materials and Reagents:
-
Purified E1, E2, and CRL4-CRBN E3 ligase complex
-
Purified Protein of Interest (POI)
-
Ubiquitin
-
PROTAC molecule
-
ATP
-
10X Ubiquitination Buffer
-
Deionized Water (ddH₂O)
-
5X SDS-PAGE Loading Buffer
Reaction Setup:
-
Thaw all enzymes, proteins, and reagents on ice.
-
Prepare a master mix of common reagents (Buffer, ATP, E1, E2, Ubiquitin, POI) to ensure consistency across reactions.
-
Set up the reactions on ice in microcentrifuge tubes as described in Table 3. It is critical to include proper controls.
Table 3: Reaction Setup for In Vitro Ubiquitination Assay
| Component | Test Reaction (µL) | Negative Control (-PROTAC) (µL) | Negative Control (-ATP) (µL) |
| 10X Ubiquitination Buffer | 2.5 | 2.5 | 2.5 |
| E1 Enzyme (10 µM) | 0.25 | 0.25 | 0.25 |
| E2 Enzyme (40 µM) | 0.25 | 0.25 | 0.25 |
| CRL4-CRBN E3 Ligase (1 µM) | 0.5 | 0.5 | 0.5 |
| POI (10 µM) | 1.0 | 1.0 | 1.0 |
| Ubiquitin (10 mM) | 0.5 | 0.5 | 0.5 |
| PROTAC (1 mM in DMSO) | 0.25 | - | 0.25 |
| DMSO | - | 0.25 | - |
| ATP (100 mM) | 0.5 | 0.5 | - |
| ddH₂O | to 25 µL | to 25 µL | to 25 µL |
Incubation and Termination:
-
Initiate the reactions by adding the ATP solution.
-
Incubate the reactions at 37°C for 60-90 minutes.[5]
-
Stop the reactions by adding 5 µL of 5X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5]
Western Blot Analysis
This protocol is used to visualize the ubiquitination of the target protein.
Methodology:
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the POI overnight at 4°C. This will detect the unmodified POI and higher molecular weight, ubiquitinated species.[4]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. A "ladder" of bands appearing above the molecular weight of the unmodified POI indicates polyubiquitination.[1]
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the initial characterization of PROTACs synthesized using "this compound". By following the detailed protocols and utilizing the provided data presentation formats, researchers can effectively evaluate the ability of their novel PROTACs to induce target protein ubiquitination, a critical step in the development of new targeted protein degraders.
References
Application Notes and Protocols for In Vivo Protein Degradation Studies Using "Thalidomide-O-amido-PEG2-C2-NH2"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo use of "Thalidomide-O-amido-PEG2-C2-NH2," a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. "this compound" serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a short, flexible polyethylene (B3416737) glycol (PEG) linker with a terminal amine group for conjugation to a target protein ligand. By recruiting CRBN to a specific protein of interest (POI), the resulting PROTAC facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.
These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of PROTACs synthesized using this versatile linker-ligand conjugate.
Mechanism of Action: CRBN-Mediated Protein Degradation
The core function of a PROTAC derived from "this compound" is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity, orchestrated by the PROTAC, enables the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Application Notes and Protocols for Thalidomide-O-amido-PEG2-C2-NH2 in PROTAC Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. "Thalidomide-O-amido-PEG2-C2-NH2" is a key building block in the synthesis of PROTACs that hijack the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This application note provides detailed protocols for the conjugation of this linker to a POI ligand and the subsequent biological evaluation of the resulting PROTAC.
Structure of this compound:
This molecule comprises three key components:
-
Thalidomide moiety: Binds to the CRBN E3 ubiquitin ligase.
-
PEG2 linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that provides optimal distance and flexibility for the formation of a stable ternary complex.
-
Terminal primary amine (-NH2): A reactive handle for conjugation to a POI ligand, typically via amide bond formation.[3]
Data Presentation
While specific quantitative data for PROTACs synthesized using the exact this compound linker is not extensively available in the public domain, the following table presents representative data from studies on thalidomide-based PROTACs with similar PEG and alkyl linkers to illustrate the expected degradation efficiency.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Thalidomide | PEG | 12 | 1.1 | ~90 | [4] |
| BTK | Thalidomide | PEG | 13 | 0.8 | ~95 | [4] |
| SHP2 | Thalidomide | PEG | 12 | 6.02 | >90 | [4] |
Data Interpretation: The data indicates that thalidomide-based PROTACs with PEG linkers can achieve potent, sub-nanomolar to low nanomolar degradation of target proteins. The optimal linker length is target-dependent and often requires empirical optimization to achieve the desired potency and maximal degradation (Dmax).
Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes the conjugation of this compound to a POI ligand containing a carboxylic acid functional group using HATU-mediated amide coupling.
Materials:
-
This compound
-
POI ligand with a carboxylic acid group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for flash column chromatography
-
Solvents for chromatography (e.g., Dichloromethane (DCM) and Methanol (B129727) (MeOH))
Procedure:
-
Reaction Setup:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Caption: General workflow for PROTAC synthesis.
Protocol 2: Western Blot for Protein Degradation Assessment
This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cells expressing the POI
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples, add Laemmli buffer, and boil to denature.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Probe the membrane with a primary antibody against a loading control to ensure equal protein loading.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
References
Application and Protocols for Thalidomide-O-amido-PEG2-C2-NH2 in Cancer Research: A PROTAC Linker Overview
Abstract
Thalidomide-O-amido-PEG2-C2-NH2 is a crucial chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in cancer research. This molecule serves as a bifunctional linker, incorporating a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a terminal amine group for conjugation to a target protein ligand. While this application note provides a framework for its use, it is important to note that specific quantitative data and detailed protocols are highly dependent on the final PROTAC construct and the cancer cell line under investigation. Currently, public-domain research articles detailing the use of this specific linker to generate a complete PROTAC and its subsequent evaluation in cancer cell lines are not available. The following sections outline the general principles, a hypothetical experimental workflow, and representative protocols for the application of a PROTAC synthesized using this linker.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] They consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven pharmacology offers a powerful alternative to traditional inhibitors, enabling the targeting of proteins previously considered "undruggable."
This compound provides the E3 ligase-recruiting component (a thalidomide (B1683933) derivative that binds to CRBN) and a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal amine for covalent attachment to a ligand targeting a specific cancer-associated protein.
Hypothetical Application in Cancer Cell Lines
For the purpose of this application note, we will consider a hypothetical PROTAC, "PROTAC-X," synthesized using this compound and a ligand for a hypothetical cancer-promoting protein, "Protein-X." The following sections will describe the anticipated experimental workflow and protocols for evaluating PROTAC-X in relevant cancer cell lines.
Table 1: Hypothetical Efficacy of PROTAC-X in Cancer Cell Lines
| Cell Line | Cancer Type | Target Protein | IC50 (nM) | Dmax (%) | DC50 (nM) |
| MCF-7 | Breast Cancer | Protein-X | 50 | 90 | 25 |
| HCT116 | Colon Cancer | Protein-X | 75 | 85 | 40 |
| A549 | Lung Cancer | Protein-X | 120 | 80 | 60 |
Note: This data is purely illustrative to demonstrate how quantitative results would be presented. Actual values would need to be determined experimentally.
-
IC50: Half-maximal inhibitory concentration for cell viability.
-
Dmax: Maximum percentage of target protein degradation.
-
DC50: Concentration required to achieve 50% of maximal protein degradation.
Experimental Protocols
The following are generalized protocols that would be adapted for the specific PROTAC and cell lines being studied.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Obtain MCF-7, HCT116, and A549 cell lines from a certified cell bank.
-
Culture Media:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
HCT116: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Western Blotting for Protein Degradation
-
Cell Seeding: Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with varying concentrations of PROTAC-X (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Protein-X and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically analyze the bands to determine the extent of Protein-X degradation relative to the loading control.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of PROTAC-X for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-X induced protein degradation.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of PROTAC-X.
Conclusion
This compound is a valuable building block for the synthesis of CRBN-recruiting PROTACs for cancer research. While this document provides a general framework and standardized protocols for the use of such a PROTAC, it is imperative for researchers to consult specific literature for the target protein of interest to develop a detailed experimental plan. The future of targeted protein degradation holds immense promise for oncology, and linkers like this compound are instrumental in advancing this innovative therapeutic strategy.
References
Application Notes: Targeted Protein Knockdown Using Thalidomide-O-amido-PEG2-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).
This document provides detailed application notes and protocols for the use of Thalidomide-O-amido-PEG2-C2-NH2 , a key building block for the synthesis of PROTACs. This molecule incorporates a thalidomide (B1683933) moiety, which serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a flexible 2-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine. This terminal amine group provides a versatile chemical handle for conjugation to a ligand targeting a specific protein, enabling the rapid synthesis of potent and selective protein degraders.
Mechanism of Action
A PROTAC synthesized from this compound operates by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its effective removal from the cell. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Representative Application: BRD4 Degradation
While specific data for PROTACs synthesized with this compound is not yet widely published, we can use the well-characterized target, Bromodomain-containing protein 4 (BRD4), as a representative example. BRD4 is an epigenetic reader protein and a key therapeutic target in oncology. Numerous thalidomide- and pomalidomide-based PROTACs with short PEG linkers have been shown to effectively degrade BRD4.
Quantitative Data Summary (Illustrative)
The following table summarizes representative quantitative data for a hypothetical BRD4-targeting PROTAC (PROTAC-X) synthesized using this compound. These values are based on performance metrics of analogous, published BRD4 degraders and serve as a benchmark for expected efficacy.
| Parameter | Description | Cell Line | Representative Value |
| DC50 | Concentration for 50% protein degradation | 22Rv1 (Prostate Cancer) | 5 - 20 nM |
| Dmax | Maximum percentage of protein degradation | 22Rv1 (Prostate Cancer) | >90% |
| IC50 (Viability) | Concentration for 50% inhibition of cell viability | 22Rv1 (Prostate Cancer) | 10 - 50 nM |
| Binding Affinity (BRD4) | Kd of the PROTAC's ligand for BRD4 | N/A (Biochemical) | < 100 nM |
| Binding Affinity (CRBN) | Kd of the thalidomide moiety for CRBN | N/A (Biochemical) | ~1-3 µM |
Experimental Protocols
Detailed methodologies for synthesizing a PROTAC using this compound and evaluating its biological activity are provided below.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of this compound to a POI ligand containing a carboxylic acid functional group.
Caption: General workflow for PROTAC synthesis.
Materials:
-
POI ligand with a carboxylic acid handle
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297), Water
-
HPLC or flash chromatography system for purification
Procedure:
-
In a dry reaction vial, dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Add a solution of HATU (1.2 eq) in anhydrous DMF. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction's completion using LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC or flash column chromatography to yield the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: After treatment, wash cells twice with ice-cold
Application Notes and Protocols for Thalidomide-O-amido-PEG2-C2-NH2 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the conjugation of "Thalidomide-O-amido-PEG2-C2-NH2" to a ligand of a protein of interest (POI). This reagent is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents that induce targeted protein degradation.
Thalidomide and its analogs are well-characterized ligands for the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. By incorporating a thalidomide-based moiety, the resulting PROTAC can hijack the CRBN E3 ligase complex, bringing it into proximity with a target protein. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery[3]. The "this compound" molecule provides a pre-functionalized CRBN ligand with a polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This amine group serves as a versatile handle for conjugation to a variety of POI ligands, typically those containing a carboxylic acid functional group, through stable amide bond formation.
These application notes will guide researchers through the principles of the conjugation chemistry, provide step-by-step protocols for synthesis and purification, and detail methods for the characterization of the final PROTAC conjugate.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action of a thalidomide-based PROTAC.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Workflow
The overall workflow for synthesizing and characterizing a PROTAC using "this compound" is depicted below.
Caption: Experimental workflow for PROTAC synthesis and validation.
Quantitative Data Presentation
Successful synthesis and characterization of a PROTAC require careful monitoring of reaction parameters and analysis of the final product. The following tables provide examples of the types of quantitative data that should be generated.
Table 1: Amide Coupling Reaction Parameters and Yield
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| POI Ligand (-COOH) | 1.0 eq | 1.0 eq | 1.0 eq |
| This compound | 1.2 eq | 1.5 eq | 1.2 eq |
| EDC | 1.5 eq | 2.0 eq | 1.5 eq |
| Sulfo-NHS | 1.5 eq | 2.0 eq | 2.0 eq |
| Solvent | Anhydrous DMF | Anhydrous DMSO | Anhydrous DMF |
| Temperature | Room Temperature | Room Temperature | 4°C |
| Reaction Time | 12 hours | 12 hours | 24 hours |
| Crude Yield (%) | ~75% | ~80% | ~70% |
| Purified Yield (%) | ~40% | ~45% | ~35% |
Note: These are representative values. Actual yields will vary depending on the specific POI ligand and reaction conditions. Optimization is often required.
Table 2: Characterization of Purified PROTAC
| Analytical Method | Expected Value | Observed Value | Purity (%) |
| LC-MS (ESI+) | [M+H]⁺ = Calculated Mass | [M+H]⁺ = Observed Mass | >95% (by UV at 254 nm) |
| ¹H NMR | Expected chemical shifts and integration | Conforms to expected structure | - |
| Preparative HPLC Retention Time | - | e.g., 15.2 minutes | - |
Experimental Protocols
Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Containing POI Ligand
This protocol describes the covalent conjugation of the primary amine on "this compound" to a carboxylic acid group on the POI ligand using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.
Materials:
-
POI ligand with a carboxylic acid functional group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vials and magnetic stir bars
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of Reagents:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Freshly prepare solutions of EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the solution of the POI ligand, add the EDC solution followed by the Sulfo-NHS solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid, forming a more stable Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Add the solution of this compound to the activated POI ligand mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of the desired product mass.
-
-
Work-up:
-
Once the reaction is complete, the crude reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove water-soluble reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Purification of the PROTAC Conjugate by Preparative HPLC
This protocol outlines the purification of the crude PROTAC product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude PROTAC product
-
Preparative RP-HPLC system with a suitable column (e.g., C18)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude PROTAC product in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the PROTAC. A typical gradient might be from 5% to 95% B over 30-40 minutes. The optimal gradient should be developed using an analytical HPLC first.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak that aligns with the expected retention time of the PROTAC.
-
-
Post-Purification Processing:
-
Analyze the collected fractions by LC-MS to confirm the presence of the desired product and assess purity.
-
Pool the pure fractions and freeze-dry (lyophilize) to remove the mobile phase and obtain the purified PROTAC as a solid.
-
Protocol 3: Characterization of the Purified PROTAC by LC-MS and NMR
This protocol describes the final characterization of the purified PROTAC to confirm its identity and purity.
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze the sample using an LC-MS system equipped with an electrospray ionization (ESI) source.
-
Confirm the presence of a major peak in the chromatogram at the expected retention time.
-
Verify the mass of the compound by observing the [M+H]⁺ (or other relevant adducts) in the mass spectrum, which should match the calculated molecular weight of the PROTAC.
-
Assess the purity of the compound by integrating the peak area of the desired product in the UV chromatogram.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve an adequate amount of the purified PROTAC (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of characteristic peaks for both the POI ligand and the thalidomide-linker moiety.
-
Ensure the disappearance of signals corresponding to the starting materials and the appearance of new signals confirming the formation of the amide bond.
By following these detailed application notes and protocols, researchers can successfully conjugate "this compound" to their protein of interest's ligand, and then purify and characterize the resulting PROTAC, paving the way for further biological evaluation.
References
Troubleshooting & Optimization
"Thalidomide-O-amido-PEG2-C2-NH2" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with Thalidomide-O-amido-PEG2-C2-NH2.
Troubleshooting Guide: Solubility Issues
Researchers may face challenges in dissolving this compound, particularly in aqueous buffers required for biological experiments. This guide offers a systematic approach to overcome these issues.
Problem: Precipitate forms when diluting a stock solution of this compound in aqueous buffers like PBS or cell culture media.
Underlying Cause: PROTACs and their components, such as this compound, often have high molecular weights and significant hydrophobicity, leading to poor aqueous solubility. The thalidomide (B1683933) component itself is sparingly soluble in water. Shifting from a high-concentration organic stock solution (like DMSO) to an aqueous environment can cause the compound to crash out of solution.
Solutions Workflow
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2] The parent compound, thalidomide, is soluble in DMSO at approximately 5-12 mg/mL.[2][3] While the PEG linker on this compound is intended to improve aqueous solubility, starting with a 100% DMSO stock is the most reliable method.[4]
Q2: My compound precipitates when I add it to my cell culture medium. What can I do?
A2: This is a common issue. Here are several steps to resolve it:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, ideally below 0.5% and preferably under 0.1%, as many cell-based assays can tolerate this level.[5] A high final DMSO concentration can be toxic to cells, and a sudden change in solvent polarity causes the compound to precipitate.
-
Lower the Final Compound Concentration: Your working concentration may be above the solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Use a Co-solvent Protocol: For particularly challenging solubility issues, using a co-solvent system can be effective. A mixture of DMSO with other solvents like PEG300 or surfactants like Tween-80 can help keep the compound in solution upon aqueous dilution.[6]
-
Reduce Serum: If using cell culture media with fetal bovine serum (FBS), consider reducing the serum percentage during the treatment period, if your experiment allows.
Q3: I see that a TFA salt form of this compound is available. Does that have better solubility?
A3: Yes, the trifluoroacetic acid (TFA) salt form of this compound is generally expected to have enhanced water solubility and stability compared to the free base form. Salt forms of compounds often improve their dissolution characteristics in aqueous media.
Q4: Can I heat or sonicate the compound to help it dissolve?
A4: Yes, gentle warming and sonication can aid dissolution. After preparing the stock solution in DMSO, you can warm the vial to 37°C for 5-10 minutes.[7] Following this, placing the vial in an ultrasonic bath for 5-15 minutes can also help break up any small particles and facilitate dissolution.[7] Always visually inspect the solution to ensure no precipitate remains before proceeding with dilutions.
Q5: How does the structure of this compound affect its solubility?
A5: The molecule has distinct components that influence its overall solubility:
-
Thalidomide Moiety: This part of the molecule is inherently hydrophobic and has poor water solubility.[8]
-
PEG2 Spacer: The polyethylene (B3416737) glycol (PEG) linker is hydrophilic and is included in the structure specifically to improve the overall water solubility of the molecule.[4]
-
Amine (NH2) Tail: The terminal amine group can be protonated, particularly at physiological pH or when supplied as a salt (e.g., TFA or HCl salt), which can further enhance aqueous solubility.
Quantitative Data Summary
The following tables summarize the available solubility data for the parent compound, thalidomide, which serves as a useful reference. Specific quantitative data for this compound is not widely published, but its properties will be influenced by these values.
Table 1: Solubility of (±)-Thalidomide in Organic Solvents
| Solvent | Approximate Solubility | Source |
| DMSO | ~12 mg/mL | [3] |
| Dimethyl formamide (B127407) (DMF) | ~12 mg/mL | [3] |
| DMSO | Soluble at 5 mg/mL | [2] |
Table 2: Solubility of (±)-Thalidomide in Aqueous Solutions
| Solvent System | Approximate Solubility | Source |
| 1:8 solution of DMSO:PBS (pH 7.2) | ~0.11 mg/mL | [3] |
| Aqueous Buffers | Sparingly soluble | [3] |
Experimental Protocols
Protocol 1: Standard Method for Preparing Aqueous Working Solutions
This protocol is for diluting a DMSO stock solution into an aqueous buffer for in vitro assays.
Materials:
-
This compound
-
100% DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortexer
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a high-concentration stock (e.g., 10-20 mM). Ensure the powder is completely dissolved. If needed, gently warm to 37°C for 5-10 minutes or sonicate for 5-15 minutes.[7]
-
Perform Serial Dilutions: Prepare intermediate dilutions of your stock solution in 100% DMSO if a wide range of concentrations is needed for your experiment.
-
Final Dilution: Slowly add the DMSO stock (or intermediate dilution) to your pre-warmed aqueous buffer while vortexing or stirring. The final DMSO concentration should not exceed 0.5% (ideally <0.1%).
-
Example: To make 1 mL of a 10 µM working solution from a 10 mM DMSO stock, add 1 µL of the stock solution to 999 µL of the aqueous buffer. This results in a final DMSO concentration of 0.1%.
-
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the concentration is likely too high for that specific buffer.
Protocol 2: Co-Solvent Method for Enhanced Solubility
This protocol is an alternative for compounds that precipitate using the standard method.
Materials:
-
This compound
-
100% DMSO
-
PEG300
-
Tween-80 (or other suitable surfactant)
-
Sterile aqueous buffer (e.g., Saline, PBS)
-
Sterile microcentrifuge tubes
-
Vortexer
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Prepare Co-Solvent Mixture: In a sterile tube, prepare a co-solvent mixture. For example, for a final formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80:
-
Mix 100 µL of your DMSO stock with 400 µL of PEG300.
-
Add 50 µL of Tween-80.
-
Vortex thoroughly until the mixture is homogeneous.
-
-
Final Aqueous Dilution: Slowly add 450 µL of your pre-warmed aqueous buffer to the co-solvent mixture while vortexing continuously to achieve a final volume of 1 mL.
-
Further Dilution: This solution can then be cautiously diluted further into the final assay medium. Always monitor for precipitation.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. DMSO mimics inhibitory effect of thalidomide on choriocapillary endothelial cell proliferation in culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC Building Block "Thalidomide-O-amido-PEG2-C2-NH2"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the PROTAC building block "Thalidomide-O-amido-PEG2-C2-NH2" in cell culture media. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary use?
A1: "this compound" is a functionalized chemical compound used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide (B1683933) derivative that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a short polyethylene (B3416737) glycol (PEG) linker with a terminal amine group (-NH2). This terminal amine allows for conjugation to a ligand that targets a specific protein of interest for degradation.
Q2: What are the potential stability concerns for this molecule in cell culture media?
A2: The primary stability concern for thalidomide-based molecules in aqueous environments like cell culture media is hydrolysis. The amide bonds within the glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide moiety are susceptible to cleavage under physiological conditions (pH and temperature), which would render the molecule unable to bind to CRBN and thus inactivate the resulting PROTAC.[1][2][3] While PEG linkers are generally stable, enzymatic cleavage could be a minor degradation pathway, depending on the cell type and media components.
Q3: How can I minimize the degradation of my PROTAC synthesized with this building block during my experiments?
A3: To minimize degradation, it is recommended to:
-
Prepare fresh solutions: Prepare stock solutions in an anhydrous solvent like DMSO and make fresh dilutions in your cell culture media immediately before use.[1]
-
Minimize pre-incubation time: Reduce the time the compound is in the aqueous cell culture media before being added to the cells.[1]
-
Control pH and temperature: Ensure your cell culture media is properly buffered and avoid exposing the compound to excessive heat.[1][3]
-
Proper storage: Store the lyophilized powder at room temperature, desiccated. Once in solution (e.g., DMSO), store at -20°C or -80°C and use within a few months to prevent loss of potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]
Troubleshooting Guides
Issue 1: My PROTAC shows lower than expected target degradation.
If you are observing poor or inconsistent degradation of your target protein, the instability of the PROTAC molecule in the cell culture media could be a contributing factor.
Caption: Workflow for troubleshooting poor PROTAC activity.
| Possible Cause | Recommended Action |
| PROTAC Instability in Media | The thalidomide moiety of your PROTAC may be hydrolyzing in the aqueous cell culture media.[1][2][3] Solution: Perform a stability assay by incubating your PROTAC in the cell culture media over the time course of your experiment and analyze the remaining intact PROTAC by LC-MS/MS. (See Experimental Protocol 1). |
| Poor Cell Permeability | PROTACs are often large molecules and may have difficulty crossing the cell membrane.[5] Solution: Conduct a cell permeability assay (e.g., PAMPA) to assess your PROTAC's ability to enter the cells. |
| Inefficient Ternary Complex Formation | The linker length and geometry are crucial for the formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase.[6] Solution: Confirm ternary complex formation using techniques like co-immunoprecipitation (Co-IP) or in-cell assays like NanoBRET™.[5] |
| Low E3 Ligase Expression | The efficacy of a CRBN-based PROTAC is dependent on the expression of Cereblon in your chosen cell line. Solution: Verify the expression level of CRBN in your cell line using Western Blot or qPCR.[7] |
Issue 2: High variability in experimental results.
High variability between replicate experiments can also be an indicator of compound instability.
Caption: Logic for addressing high experimental variability.
| Possible Cause | Recommended Action |
| Degradation of Stock Solution | Repeated freeze-thaw cycles or improper storage can lead to the degradation of your PROTAC stock solution. Solution: Aliquot your stock solution into single-use volumes to avoid freeze-thaw cycles.[4] Periodically check the integrity of your stock solution using LC-MS. |
| Inconsistent Solution Preparation | Variations in the time between diluting the PROTAC in media and adding it to the cells can lead to different levels of degradation. Solution: Standardize your experimental workflow. Prepare fresh dilutions of your PROTAC in media for each experiment and add them to the cells immediately.[1] |
Quantitative Data Presentation
Since "this compound" is a building block, stability data will be for the final PROTAC synthesized from it. Below are example tables illustrating how to present stability data.
Table 1: Example Stability of PROTAC-X in Cell Culture Media at 37°C
| Time (hours) | % Remaining PROTAC-X in RPMI + 10% FBS | % Remaining PROTAC-X in DMEM + 10% FBS |
| 0 | 100% | 100% |
| 2 | 95% | 92% |
| 6 | 85% | 81% |
| 12 | 70% | 65% |
| 24 | 50% | 42% |
Table 2: Example Half-life (t½) of PROTAC-X in Different Conditions
| Condition | Half-life (hours) |
| RPMI + 10% FBS at 37°C | 24 |
| DMEM + 10% FBS at 37°C | 20 |
| PBS (pH 7.4) at 37°C | 30 |
Experimental Protocols
Protocol 1: Assessing PROTAC Stability in Cell Culture Media using LC-MS/MS
This protocol provides a general method to determine the stability of a PROTAC in cell culture media over time.
Materials:
-
PROTAC of interest
-
Anhydrous DMSO
-
Cell culture medium (e.g., RPMI or DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO2
-
Acetonitrile (B52724) with an internal standard (e.g., a structurally similar, stable molecule)
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Prepare a PROTAC stock solution: Prepare a concentrated stock solution of your PROTAC (e.g., 10 mM) in anhydrous DMSO.
-
Spike PROTAC into media: Dilute the PROTAC stock solution into pre-warmed cell culture media to a final concentration relevant to your experiments (e.g., 1 µM).
-
Time course incubation: Aliquot the PROTAC-containing media into several wells of a 96-well plate or multiple microcentrifuge tubes. Place the samples in a 37°C incubator.
-
Sample collection: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot of the PROTAC-containing media.
-
Protein precipitation: Immediately stop any potential enzymatic degradation by adding 3 volumes of ice-cold acetonitrile containing an internal standard to the media sample. This will precipitate the proteins from the serum in the media.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample analysis: Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis. The analysis will quantify the peak area of the parent PROTAC relative to the internal standard at each time point.
-
Data analysis: Plot the percentage of the remaining PROTAC (relative to the t=0 time point) against time to determine the stability profile and calculate the half-life.
Signaling Pathway and Mechanism
Caption: Generalized PROTAC-mediated protein degradation pathway.
References
Technical Support Center: Troubleshooting "Thalidomide-O-amido-PEG2-C2-NH2" Ternary Complex Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Thalidomide-O-amido-PEG2-C2-NH2" in Proteolysis Targeting Chimera (PROTAC) ternary complex assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its role in a PROTAC?
A1: "this compound" is a chemical compound that serves as a building block for constructing PROTACs.[1][2] It incorporates a thalidomide (B1683933) moiety, which acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] The "O-amido-PEG2-C2-NH2" portion is a linker with a terminal amine group available for conjugation to a ligand that binds to a target protein of interest (POI). In a PROTAC, this molecule functions to recruit the CRBN E3 ligase to the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome.[1][4]
Q2: My PROTAC synthesized with "this compound" is not inducing degradation of my target protein. What are the potential causes and how can I troubleshoot this?
A2: A lack of target protein degradation is a common issue in PROTAC development and can stem from several factors.[5][6] Here's a troubleshooting workflow:
-
Confirm Binary Engagement: First, verify that your PROTAC binds to both the target protein and CRBN independently. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) can be used to measure these binary interactions.[5][7][8]
-
Assess Ternary Complex Formation: Even with binary binding, the PROTAC may not efficiently bring the target protein and CRBN together to form a stable ternary complex.[5] Biophysical assays such as SPR, Biolayer Interferometry (BLI), ITC, TR-FRET, or AlphaLISA are essential for directly assessing ternary complex formation and stability.[9][10][11]
-
Evaluate Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[3][5] Consider performing cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays to confirm that the PROTAC is reaching its targets inside the cell.[6][8]
-
Check for the "Hook Effect": At high concentrations, PROTACs can lead to the formation of binary complexes (PROTAC-target or PROTAC-CRBN) which predominate and prevent the formation of the productive ternary complex.[5][6] This is known as the "hook effect."[5] Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[5][12]
-
Verify Proteasome Activity: Ensure that the ubiquitin-proteasome system is active in your cell model. You can use a proteasome inhibitor (e.g., MG132) as a negative control. If your PROTAC is functional, inhibition of the proteasome should rescue the degradation of the target protein.[13][14]
Q3: How does the PEG2 linker in "this compound" affect my PROTAC's activity?
A3: The linker is a critical component of a PROTAC, and its composition and length significantly impact its properties.[15][16] The PEG2 (polyethylene glycol) component of the linker in "this compound" offers several features:
-
Solubility: PEG linkers are hydrophilic and can improve the aqueous solubility of the PROTAC, which is often a challenge for these high-molecular-weight molecules.[13][17]
-
Flexibility: The flexibility of the PEG linker can facilitate the formation of a productive ternary complex by allowing the PROTAC to adopt various conformations to bring the target protein and E3 ligase together.[17]
-
Ternary Complex Geometry: The length of the linker is crucial for the stability and geometry of the ternary complex.[6] A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitin transfer.[3] The optimal linker length is target-dependent and often requires empirical testing of a range of linker lengths.[13][15]
Q4: I'm observing inconsistent results in my protein degradation experiments. What are the possible reasons?
A4: Inconsistent results can be frustrating and can arise from several sources:[12]
-
Cellular Factors: Cell passage number, confluency, and overall health can influence protein expression levels and the efficiency of the ubiquitin-proteasome system.[5] It is important to use cells within a consistent passage number range and to plate them at a consistent density.
-
Experimental Variability: Pipetting errors, especially with small volumes of concentrated compounds, can lead to significant variations in the final concentration. Temperature fluctuations and inconsistent incubation times can also affect results.[12]
-
Compound Stability: Ensure that your PROTAC is stable in the solvent and media used for your experiments. Degradation of the compound over time can lead to a loss of activity.
Q5: What is cooperativity in the context of ternary complex formation and why is it important?
A5: Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.[10] It is calculated as the ratio of the dissociation constants (Kd) for the binary and ternary complexes.[10]
-
α > 1 (Positive Cooperativity): The formation of the binary complex (e.g., PROTAC-CRBN) increases the affinity for the target protein. This is generally desirable as it stabilizes the ternary complex.[10]
-
α < 1 (Negative Cooperativity): The binding of one protein decreases the affinity for the other, which can destabilize the ternary complex.[18][19]
-
α = 1 (No Cooperativity): The two proteins bind independently of each other.
Understanding cooperativity is crucial as it provides insight into the stability of the ternary complex, which is a key driver of degradation efficiency.[10][18]
Data Presentation
While specific quantitative data for a PROTAC using the exact "this compound" linker is not publicly available, the following tables provide representative data for thalidomide-based PROTACs to illustrate the impact of linker composition and length on binding and degradation.
Table 1: Representative Biophysical Data for Ternary Complex Formation
| PROTAC | Target Protein | E3 Ligase | Binary Kd (PROTAC to Target) | Binary Kd (PROTAC to E3) | Ternary Complex Kd | Cooperativity (α) | Assay Method |
| MZ1 | Brd4BD2 | VHL | 1 nM | 29 nM | 5 nM | 26 | SPR |
| BRD-5110 | PPM1D | CRBN | 1 nM | ~3 µM | - | - | SPR |
Data adapted from published studies. These values are for illustrative purposes and will vary for different PROTACs and target systems.[7]
Table 2: Representative Cellular Degradation Data for Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | BTK | MOLM-14 | 1.5 | >95 |
| PROTAC B | BRD4 | 22Rv1 | 8 | >90 |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation. Data is representative and compiled from various sources for illustrative purposes.[17]
Experimental Protocols
Below are detailed methodologies for key experiments to characterize your "this compound"-based PROTAC.
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with your PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTAC (and vehicle control, e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8][13]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.[6][13]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[13]
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.[13]
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[6]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes the use of SPR to measure the kinetics and affinity of ternary complex formation.
Methodology:
-
Ligand Immobilization: Immobilize the E3 ligase (e.g., His-tagged CRBN) onto the sensor chip surface using amine coupling or affinity capture.[12][20]
-
Binary Interaction Analysis:
-
To measure PROTAC-E3 binding, inject a series of concentrations of the PROTAC over the immobilized CRBN surface.[11]
-
To measure PROTAC-target binding, immobilize the target protein and inject the PROTAC.
-
-
Ternary Complex Analysis:
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd).[11][12] Calculate the cooperativity factor (α).[12]
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Dialyze all proteins (target and CRBN) and the PROTAC extensively against the same buffer to minimize buffer mismatch effects.[12]
-
Binary Titrations:
-
Ternary Titration: Titrate the target protein into a solution containing both CRBN and the PROTAC (at a concentration that ensures saturation of CRBN).[12]
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Protocol 4: AlphaLISA for Proximity-Based Ternary Complex Detection
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay to detect molecules in close proximity.
Methodology:
-
Reagent Preparation: Use tagged proteins (e.g., GST-tagged target protein and FLAG-tagged CRBN). Prepare serial dilutions of the PROTAC in the assay buffer.[12]
-
Assay Assembly: In a microplate, add the target protein, E3 ligase, and a titration of the PROTAC. Incubate to allow for ternary complex formation.[11][12]
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells. Incubate in the dark.[11][12]
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The signal is generated when the donor and acceptor beads are brought into proximity by the formation of the ternary complex.[12]
Mandatory Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Experimental workflow for SPR-based analysis of ternary complexes.
References
- 1. Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | E3 Ligand | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. explorationpub.com [explorationpub.com]
- 16. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
Technical Support Center: Optimizing Cell Permeability of "Thalidomide-O-amido-PEG2-C2-NH2" PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs synthesized using the "Thalidomide-O-amido-PEG2-C2-NH2" linker.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used in PROTAC synthesis?
"this compound" is a chemical building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide (B1683933) derivative that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a short polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[1][2][3] This terminal amine allows for the covalent attachment of a ligand that targets a specific protein for degradation. The PEG linker enhances the solubility of the resulting PROTAC molecule.[4]
Q2: What are the general expectations for the cell permeability of PROTACs containing a PEG linker?
The inclusion of a PEG linker in a PROTAC introduces a degree of hydrophilicity, which can be a double-edged sword for cell permeability. While it can improve the solubility of the often large and hydrophobic PROTAC molecules, it can also hinder passive diffusion across the lipophilic cell membrane.[5] However, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation in a nonpolar environment, effectively shielding its polar surface area and facilitating membrane traversal.[5][6] This "chameleon-like" behavior is a key consideration in optimizing PROTAC permeability.
Q3: How does the length of the PEG linker, such as the PEG2 in "this compound", impact cell permeability?
Q4: What are the standard assays to measure the cell permeability of my PROTAC?
The two most common in vitro assays for assessing PROTAC cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[9]
-
PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a cost-effective method for initial screening.[9]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[9][]
Troubleshooting Guide
Issue 1: My PROTAC, synthesized with "this compound", shows high binding affinity to the target protein and E3 ligase in biochemical assays, but low cellular activity (e.g., poor target degradation).
This is a common challenge in PROTAC development and often points towards issues with cell permeability or intracellular stability.
| Possible Cause | Troubleshooting Steps |
| Low Cell Permeability | 1. Perform Permeability Assays: Quantify the cell permeability of your PROTAC using PAMPA and/or Caco-2 assays. This will provide direct evidence of its ability to cross the cell membrane. 2. Modify the Linker: If permeability is low, consider synthesizing analogs with different linker compositions. Replacing the PEG linker with a more hydrophobic alkyl chain or a more rigid cyclic structure can sometimes improve permeability.[6] However, be aware that this may impact solubility. 3. Prodrug Strategy: Consider a prodrug approach where a lipophilic group is temporarily attached to the PROTAC to enhance cell entry, which is then cleaved intracellularly to release the active PROTAC.[6] |
| Efflux by Cellular Transporters | 1. Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests that your PROTAC is being actively pumped out of the cells. 2. Use of Efflux Inhibitors: In your cellular degradation assays, co-incubate your PROTAC with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if this rescues target degradation. |
| Intracellular Instability | 1. Metabolic Stability Assays: Assess the stability of your PROTAC in liver microsomes or hepatocytes to determine its metabolic half-life. 2. Structural Modifications: If the PROTAC is rapidly metabolized, consider structural modifications to block metabolic hotspots, which may or may not be within the linker region. |
| Poor Solubility in Assay Media | 1. Visual Inspection: Check for any precipitation of your compound in the cell culture media at the concentrations used. 2. Solubility Measurement: Quantify the solubility of your PROTAC in the relevant assay buffer. 3. Formulation: If solubility is an issue, consider using a different formulation or co-solvent, ensuring it is not toxic to the cells at the final concentration. |
Issue 2: I am observing inconsistent results in my cellular degradation experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Fresh Dilutions: Always prepare fresh dilutions of your PROTAC from a stock solution for each experiment. 2. Sonication: Briefly sonicate the stock solution before making dilutions to ensure it is fully dissolved. |
| Cell Health and Density | 1. Consistent Cell Seeding: Ensure consistent cell numbers are seeded for each experiment. 2. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can affect cellular processes and lead to variability. |
| "Hook Effect" | 1. Dose-Response Curve: Perform a wide dose-response of your PROTAC. The "hook effect" is a phenomenon where the degradation efficiency decreases at very high concentrations due to the formation of unproductive binary complexes.[1] If you observe this, use concentrations in the optimal range for subsequent experiments. |
Data Presentation
The following table provides illustrative permeability data for a series of hypothetical PROTACs with varying linker compositions to demonstrate how quantitative data can be presented. Note: These are not actual data for PROTACs using "this compound".
| PROTAC ID | Linker Composition | PAMPA P_app_ (10⁻⁶ cm/s) | Caco-2 P_app_ (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B→A / A→B) |
| PROTAC-A | PEG2 (Reference) | 1.5 | 0.8 | 1.2 |
| PROTAC-B | PEG4 | 0.9 | 0.5 | 1.1 |
| PROTAC-C | Alkyl C4 | 2.5 | 1.8 | 1.5 |
| PROTAC-D | Rigid Piperazine | 3.1 | 2.5 | 1.3 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.
Methodology:
-
Prepare the PAMPA Plate:
-
Coat the membrane of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane).
-
Place the donor plate on top of a 96-well acceptor plate containing a buffer solution (e.g., PBS, pH 7.4).
-
-
Prepare Compound Solutions:
-
Dissolve the test PROTAC and control compounds (e.g., a high-permeability and a low-permeability standard) in the donor buffer to the desired concentration (e.g., 100 µM).
-
-
Perform the Assay:
-
Add the compound solutions to the donor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Analyze the Results:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (P_app_) using the following equation: P_app = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / [C_eq])) Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A]_t = Concentration in the acceptor well at time t
-
[C_eq] = Equilibrium concentration
-
-
Caco-2 Permeability Assay
Principle: This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and assess a compound's permeability, including passive diffusion and active transport.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells on permeable supports in a multi-well plate (e.g., Transwell®).
-
Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Optionally, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Prepare Compound Solutions:
-
Prepare the test PROTAC and control compounds in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
-
Perform the Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the compound solution to the apical (donor) side and fresh buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Take samples from the acceptor and donor compartments at the end of the incubation.
-
-
Perform the Permeability Assay (Basolateral to Apical - B→A for Efflux):
-
Add the compound solution to the basolateral (donor) side and fresh buffer to the apical (acceptor) side.
-
Follow the same incubation and sampling procedure as for the A→B direction.
-
-
Analyze the Results:
-
Determine the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the P_app_ for both directions using the equation: P_app = (dQ/dt) / (A * C_0) Where:
-
dQ/dt = Rate of compound appearance in the acceptor compartment
-
A = Area of the monolayer
-
C_0 = Initial concentration in the donor compartment
-
-
Calculate the efflux ratio: Efflux Ratio = P_app (B→A) / P_app (A→B)
-
Visualizations
Caption: Troubleshooting workflow for low cellular activity of a PROTAC.
Caption: Experimental workflow for the PAMPA assay.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs), including those utilizing a "Thalidomide-O-amido-PEG2-C2-NH2" E3 ligase ligand-linker conjugate. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you effectively use these compounds and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a thalidomide-based PROTAC?
A1: Thalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). They consist of a ligand that binds to the POI, a linker moiety (such as a PEG linker), and a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] By simultaneously binding to both the POI and CRBN, the PROTAC facilitates the formation of a ternary complex.[2][4] This proximity induces the CRBN E3 ligase to ubiquitinate the POI, marking it for degradation by the cell's proteasome.[1][2] This leads to the selective removal of the target protein from the cell.
Q2: What are the primary sources of off-target effects with thalidomide-based PROTACs?
A2: Off-target effects with thalidomide-based PROTACs can arise from several sources:
-
Degradation of "Neosubstrates": The thalidomide (B1683933) moiety itself can recruit natural "neosubstrates" of the CRBN E3 ligase for degradation.[2][5] Well-known examples include the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6]
-
Off-Target POI Binding: The warhead (the part of the PROTAC that binds the target protein) may have some affinity for other proteins, leading to their unintended degradation.
-
Ternary Complex-Mediated Off-Targets: The formation of the ternary complex can sometimes lead to the degradation of proteins that are not the intended target but are brought into proximity with the E3 ligase.[7]
-
Degradation-Independent Effects: The PROTAC molecule itself might exert pharmacological effects independent of its protein degradation activity.[7]
Q3: How can I minimize off-target effects in my experiments?
A3: Several strategies can be employed to minimize off-target effects:
-
Optimize PROTAC Concentration: Use the lowest effective concentration of the PROTAC that achieves robust degradation of the target protein. A full dose-response curve is essential to identify this optimal concentration and to avoid the "hook effect".[7]
-
Modify the Linker: The length and composition of the linker can significantly influence the selectivity of the PROTAC by affecting the geometry of the ternary complex.[4][8]
-
Use a More Selective Warhead: Employing a highly selective binder for your protein of interest can reduce the chances of engaging off-target proteins.[8]
-
Perform Washout Experiments: To confirm that the observed phenotype is due to the degradation of the target protein, remove the PROTAC from the cell culture and monitor the recovery of the protein and the reversal of the phenotype.[7]
-
Use Control Compounds: Include an inactive control PROTAC in your experiments. This control should have a modification that prevents it from binding to either the target protein or the E3 ligase.[2]
Troubleshooting Guide
Problem 1: No or weak degradation of the target protein is observed.
| Possible Cause | Suggested Solution |
| Suboptimal PROTAC Concentration | Perform a wide dose-response experiment (e.g., 1 nM to 10 µM) to identify the optimal concentration.[7] Be mindful of the "hook effect" at higher concentrations. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.[7] |
| Poor Cell Permeability | The PROTAC may not be efficiently entering the cells.[8] Consider modifying the linker to improve physicochemical properties or using cell permeabilization reagents if appropriate for the assay. |
| Inefficient Ternary Complex Formation | The PROTAC may not be effectively bringing the target protein and E3 ligase together.[4] Use biophysical assays like TR-FRET to assess ternary complex formation. |
| Low E3 Ligase Expression | Confirm the expression of CRBN in your cell line using Western blot or qPCR.[4] |
| PROTAC Instability | The PROTAC may be unstable in the cell culture medium. Assess its stability using methods like LC-MS.[7] |
Problem 2: Significant degradation of known off-target proteins (e.g., IKZF1, IKZF3) is observed.
| Possible Cause | Suggested Solution |
| Inherent Activity of the Thalidomide Moiety | This is an expected off-target effect of thalidomide-based PROTACs.[5] Acknowledge this in your data interpretation. |
| High PROTAC Concentration | High concentrations can exacerbate off-target degradation.[5] Use the lowest effective concentration determined from your dose-response curve. |
| High Expression of Off-Target Proteins | The cell line used may have high endogenous levels of off-target proteins.[5] Consider using a different cell line if this is a major concern. |
Problem 3: The "Hook Effect" is observed, with decreased degradation at high PROTAC concentrations.
| Possible Cause | Suggested Solution |
| Formation of Non-Productive Binary Complexes | At high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[4][7][8] |
| Experimental Design | Your dose-response curve should include a wide range of concentrations to clearly identify the bell-shaped curve characteristic of the hook effect.[4] |
| PROTAC Design | PROTACs that promote positive cooperativity in ternary complex formation can help to reduce the hook effect.[8] |
Illustrative Data Presentation
The following tables present hypothetical data for a representative thalidomide-based PROTAC to illustrate how to present on-target and off-target degradation data.
Table 1: On-Target Degradation Efficacy
| PROTAC Concentration | % Target Protein Remaining (vs. Vehicle) |
| 1 nM | 95% |
| 10 nM | 70% |
| 100 nM | 25% |
| 1 µM | 10% |
| 10 µM | 30% (Hook Effect) |
| DC50 | ~50 nM |
| Dmax | ~90% degradation |
Table 2: Off-Target Degradation Profile (at 100 nM PROTAC concentration)
| Protein | % Degradation (vs. Vehicle) |
| Target Protein | 75% |
| IKZF1 | 60% |
| IKZF3 | 55% |
| Off-Target X | 15% |
| Off-Target Y | 5% |
Experimental Protocols
1. Western Blotting for Protein Degradation
This protocol is for determining the degradation of a target protein in response to PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
The next day, treat the cells with a range of PROTAC concentrations for the desired incubation time. Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
2. Global Proteomics using Mass Spectrometry for Off-Target Analysis
This protocol provides a general workflow for identifying off-target protein degradation.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at the desired concentration and for the optimal time determined previously. Include a vehicle control.
-
Lyse the cells and harvest the protein.
-
-
Protein Digestion:
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptides from the different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification.[9]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[9]
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across the different samples.
-
Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls are considered potential off-targets.[9]
-
3. TR-FRET Assay for Ternary Complex Formation
This protocol is to assess the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Reagents and Plate Preparation:
-
Prepare a solution of the fluorescently labeled target protein (e.g., with a donor fluorophore) and the E3 ligase (e.g., with an acceptor fluorophore).
-
Prepare a serial dilution of the PROTAC.
-
-
Assay Procedure:
-
Add the protein mixture to the wells of a microplate.
-
Add the different concentrations of the PROTAC to the wells.
-
Incubate the plate at room temperature to allow for complex formation.
-
-
Signal Measurement:
-
Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
-
Data Analysis:
-
Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Experimental workflow for assessing off-target effects.
References
Technical Support Center: Enhancing the Efficacy of Thalidomide-O-amido-PEG2-C2-NH2 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of their "Thalidomide-O-amido-PEG2-C2-NH2" PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a this compound PROTAC?
A1: This PROTAC is a heterobifunctional molecule designed to induce the degradation of a target protein.[1] It consists of a ligand that binds to the protein of interest (POI), a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEGylated linker that connects them.[2][3] By simultaneously binding to both the POI and CRBN, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the POI. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the cell's proteasome.[4][5]
Q2: What are the critical parameters for assessing the efficacy of my PROTAC?
A2: The primary parameters to evaluate are the maximal degradation (Dmax), which is the highest percentage of protein degradation achieved, and the DC50, the concentration of the PROTAC required to induce 50% of the maximum degradation.[6] These are typically determined by generating a dose-response curve.[6]
Q3: What is the significance of the "-O-amido-PEG2-C2-NH2" linker in my PROTAC's activity?
A3: The linker is a crucial determinant of PROTAC efficacy.[4][7] Its length, chemical composition, flexibility, and attachment points significantly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[8][9] An optimal linker orients the POI and E3 ligase correctly for efficient ubiquitination.[6] A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the two proteins together.[7][8] The PEG component can also improve solubility and cell permeability.[8]
Q4: I am observing a decrease in target protein degradation at higher concentrations of my PROTAC. What is happening?
A4: This phenomenon is known as the "hook effect".[10][11] It occurs when excess PROTAC molecules form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[10] This reduces the overall degradation efficiency at high concentrations. Performing a wide dose-response experiment is essential to identify the optimal concentration range and observe the characteristic bell-shaped curve of the hook effect.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal target protein degradation | Poor Cell Permeability: The PROTAC may not be efficiently entering the cells due to its physicochemical properties.[10][12] | - Modify the linker to improve properties like solubility and reduce polar surface area.[13] - Assess permeability using assays like PAMPA or Caco-2.[6] |
| Inefficient Ternary Complex Formation: The linker may be suboptimal, or the binding affinity of one or both ligands may be too low.[10] | - Synthesize and test analogs with different linker lengths and compositions.[4][14] - Confirm binary binding to the target and E3 ligase using biophysical assays (e.g., SPR, ITC, FP, TR-FRET).[8][15][16] | |
| Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of Cereblon (CRBN).[10] | - Verify CRBN expression levels in your cell line using Western blotting or qPCR.[11] - Consider using a cell line with higher endogenous CRBN expression. | |
| Rapid Target Protein Synthesis: The rate of new protein synthesis may be outpacing the rate of degradation. | - Perform a cycloheximide (B1669411) chase assay to determine the basal turnover rate of the target protein.[6] | |
| High DC50 Value (Low Potency) | Suboptimal Ternary Complex Stability: Weak or transient interactions within the ternary complex.[6] | - Evaluate ternary complex formation and stability using biophysical assays like SPR or ITC to measure binding affinities and cooperativity.[6][8] - Modify the linker or ligands to improve protein-protein interactions within the complex.[12] |
| Negative Cooperativity: The binding of one protein to the PROTAC hinders the binding of the second protein. | - Biophysical assays can help determine the cooperativity of ternary complex formation.[6] Redesigning the linker can sometimes overcome negative cooperativity.[12] | |
| Incomplete Degradation (Low Dmax) | Inefficient Ubiquitination: The geometry of the ternary complex may not be optimal for the transfer of ubiquitin to the target protein. | - Perform a ubiquitination assay to directly measure the ubiquitination of the target protein in the presence of the PROTAC.[15] |
| PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium or inside the cell. | - Assess the chemical stability of your PROTAC in relevant media over the time course of your experiment using methods like LC-MS.[10] | |
| Observed Off-Target Effects | Degradation of Other Proteins: The PROTAC may be inducing the degradation of proteins other than the intended target.[11] | - Use proteomics (e.g., LC-MS/MS) to identify off-target proteins.[11] - Optimize the target-binding warhead for higher selectivity.[10] - Modify the linker, as it can influence which proteins are presented for ubiquitination.[10] |
| Degradation-Independent Pharmacology: The PROTAC molecule itself might have biological effects independent of its degradation activity.[11] | - Synthesize a non-degrading control molecule (e.g., with a mutated CRBN ligand) to see if the phenotype persists.[11] |
Experimental Protocols & Methodologies
Western Blot for PROTAC-Induced Degradation
This is a fundamental assay to quantify the reduction in target protein levels.
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of your PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[5]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. A loading control (e.g., GAPDH, β-actin) is crucial.[5]
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensities using densitometry software. Normalize target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[5]
Ternary Complex Formation Assays (e.g., TR-FRET)
These assays measure the proximity of the target protein and the E3 ligase induced by the PROTAC.[10]
General Protocol:
-
Reagent Preparation: Prepare solutions of the recombinant tagged target protein, the E3 ligase complex, and serial dilutions of the PROTAC in an appropriate assay buffer.[4]
-
Complex Formation: In a microplate, combine the target protein, E3 ligase, and PROTAC. Incubate to allow for ternary complex formation.[4]
-
Antibody Addition: Add donor and acceptor-labeled antibodies that specifically recognize the tags on the target protein and E3 ligase.[10]
-
Signal Detection: After incubation, measure the TR-FRET signal. An increased signal indicates the formation of the ternary complex.
Visualizations
References
- 1. cellgs.com [cellgs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Thalidomide-O-amido-PEG2-C2-NH2 Linker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the "Thalidomide-O-amido-PEG2-C2-NH2" linker in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound linker under typical experimental conditions?
A1: The "this compound" linker is a non-cleavable linker by design for many standard applications. Its stability is attributed to the robust amide and ether bonds within its structure. Under physiological conditions (pH 7.4, 37°C), it is expected to be generally stable. However, extreme pH conditions or the presence of specific enzymes could potentially affect its integrity.
Q2: What are the potential sites of cleavage in the this compound linker?
A2: While designed to be stable, hypothetical cleavage could occur at the amide bonds through enzymatic action by amidases or under harsh acidic or basic conditions via hydrolysis. The ether bonds within the PEG portion of the linker are generally considered highly stable and less prone to cleavage under biological conditions.
Q3: My PROTAC incorporating the this compound linker shows no degradation of my target protein. Could the linker be the issue?
A3: While linker instability could be a factor, it is more likely that the lack of degradation is due to suboptimal ternary complex formation. The length and flexibility of the PEG linker are crucial for the effective formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase (Cereblon in this case). If the linker is too short or too long for your specific target, it may not facilitate productive ubiquitination. Consider exploring linkers with different lengths.
Q4: I'm observing off-target effects with my PROTAC. Could the linker be cleaving and releasing the thalidomide (B1683933) warhead?
A4: While less common with stable linkers, premature cleavage is a possibility to investigate. The release of free thalidomide or its derivatives could lead to off-target effects associated with this class of molecules. It is recommended to perform control experiments with the linker-E3 ligase ligand portion alone to assess any effects independent of target engagement.
Q5: How does the PEG component of the linker influence my PROTAC's properties?
A5: The polyethylene (B3416737) glycol (PEG) component generally enhances the solubility and cell permeability of the PROTAC molecule. However, in some cases, PEG linkers can decrease cellular uptake. The flexibility of the PEG chain is also a key factor in enabling the formation of a productive ternary complex.
Troubleshooting Guides
Issue 1: Low or No Target Protein Degradation
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Linker Length | Synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG1, PEG3, PEG4). | The distance and orientation between the target protein and E3 ligase are critical for ternary complex formation and subsequent ubiquitination. |
| Poor Cell Permeability | Perform a cellular uptake assay to determine the intracellular concentration of the PROTAC. | PROTACs are large molecules and may have difficulty crossing the cell membrane. |
| "Hook Effect" | Perform a full dose-response curve to identify the optimal concentration for degradation. | At high concentrations, PROTACs can form binary complexes (Target-PROTAC or E3-PROTAC) that are not productive for degradation. |
| Proteasome Inactivity | Use a proteasome inhibitor (e.g., MG132) as a negative control. | If the PROTAC is working, proteasome inhibition should prevent the degradation of the target protein. |
Issue 2: Suspected Linker Instability/Cleavage
| Potential Cause | Troubleshooting Step | Rationale |
| Plasma Instability | Conduct an in vitro plasma stability assay and analyze samples at various time points using LC-MS. | This will determine the half-life of the intact PROTAC in a biological matrix. |
| Cellular Instability | Perform a cellular stability assay by incubating the PROTAC with cells, followed by lysis and LC-MS analysis of the lysate. | This helps to identify if intracellular enzymes are cleaving the linker. |
| Hydrolytic Instability | Incubate the PROTAC in buffers of varying pH (e.g., pH 5, 7.4, 9) and analyze for degradation products by LC-MS. | This assesses the chemical stability of the linker to hydrolysis. |
Data Presentation
Table 1: General Comparison of Linker Types in PROTACs
| Linker Type | Typical Length (atoms) | Key Characteristics |
| PEG | 5 - 20+ | Improves solubility and permeability, flexible. |
| Alkyl | 3 - 10 | More rigid, can provide better pre-organization for binding. |
| Cleavable (e.g., Disulfide, Ester) | Variable | Designed for controlled release of the warhead in specific cellular compartments. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the PROTAC in plasma over time.
Materials:
-
PROTAC of interest
-
Human or other species-specific plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
LC-MS system
Procedure:
-
PROTAC Incubation: Dilute the PROTAC to a final concentration (e.g., 10 µM) in pre-warmed plasma and in PBS (as a control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots.
-
Sample Preparation: Immediately precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins.
-
LC-MS Analysis: Analyze the supernatant to quantify the amount of intact PROTAC remaining at each time point.
-
Data Analysis: Plot the percentage of intact PROTAC versus time to determine the half-life (t½) in plasma.
Protocol 2: Cellular Stability and Degradation Assay
Objective: To assess the intracellular stability of the PROTAC and its efficacy in degrading the target protein.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Western blot or ELISA reagents
-
LC-MS system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Time Points: Incubate for different time periods (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Degradation Analysis:
-
Western Blot: Analyze the cell lysates to determine the levels of the target protein.
-
ELISA: Quantify the target protein concentration.
-
-
Linker Stability Analysis (LC-MS):
-
Process a portion of the cell lysate to extract small molecules.
-
Analyze by LC-MS to quantify the intact PROTAC and identify any potential cleavage products.
-
Visualizations
Caption: Hypothetical pathway of PROTAC action and potential linker cleavage.
Technical Support Center: Troubleshooting Non-Specific Binding of Thalidomide-O-amido-PEG2-C2-NH2 Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs synthesized using "Thalidomide-O-amido-PEG2-C2-NH2". This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common non-specific binding issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its components?
"this compound" is a chemical tool used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate. Its components are:
-
Thalidomide (B1683933): A well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
-
-O-amido-PEG2-C2-NH2: A linker composed of a two-unit polyethylene (B3416737) glycol (PEG) chain with a terminal primary amine. This linker connects the thalidomide moiety to a ligand for your protein of interest (POI).
Q2: What are the primary causes of non-specific binding and off-target effects with thalidomide-based PROTACs?
The primary sources of non-specific binding and off-target effects in thalidomide-based PROTACs are:
-
Neosubstrate Degradation: The thalidomide component can recruit natural substrates of CRBN, known as neosubstrates, for degradation. Prominent examples include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can lead to off-target degradation.
-
Linker Interactions: The physicochemical properties of the linker can influence interactions with other cellular proteins.
Q3: How does the PEG2 linker in "this compound" potentially influence non-specific binding?
Polyethylene glycol (PEG) linkers are generally incorporated into PROTAC design to improve solubility and cell permeability. The length of the PEG linker is a critical factor influencing the efficacy and selectivity of the PROTAC.
-
Short Linker Length: A short PEG2 linker may provide a degree of rigidity that can be beneficial for forming a stable ternary complex (POI-PROTAC-CRBN). However, an improperly short linker can also lead to steric hindrance, preventing optimal ternary complex formation.
-
Hydrophilicity: The hydrophilic nature of the PEG linker can help to reduce non-specific hydrophobic interactions with other proteins.
Q4: Can the terminal primary amine of the linker contribute to non-specific binding?
While the primary amine is intended for conjugation to your POI ligand, it is a reactive functional group. Under certain conditions, it could potentially engage in non-specific electrostatic interactions with negatively charged cellular components. One study has shown that a primary amine can act as a degron for the E3 ligase FBXO22, though this is a distinct mechanism from CRBN-mediated effects.
Troubleshooting Guide: Investigating and Mitigating Non-Specific Binding
This guide provides a structured approach to troubleshooting non-specific binding issues with your "this compound"-based PROTAC.
Problem 1: Significant degradation of known CRBN neosubstrates (e.g., IKZF1, IKZF3) is observed.
-
Possible Cause: The thalidomide moiety is effectively recruiting these off-target proteins.
-
Troubleshooting Steps:
-
Titrate PROTAC Concentration: Determine the minimal effective concentration of your PROTAC that induces degradation of your POI while minimizing neosubstrate degradation. Run a dose-response experiment and analyze both on-target and off-target degradation by Western blot.
-
Quantitative Proteomics: Perform an unbiased proteomic analysis (e.g., using Tandem Mass Tagging - TMT) to get a global view of protein degradation. This will confirm the degradation of known neosubstrates and may identify novel off-targets.
-
Modify the Thalidomide Moiety: If feasible, consider synthesizing analogs with modifications at the C5 position of the phthalimide (B116566) ring, which has been shown to reduce neosubstrate binding.
-
Consider an Alternative E3 Ligase: If off-target effects are persistent and problematic, redesigning the PROTAC to utilize a different E3 ligase, such as VHL, may be necessary.
-
Problem 2: My PROTAC shows unexpected off-target protein degradation beyond known neosubstrates.
-
Possible Cause: The overall structure of the PROTAC, including the linker and POI ligand, may be causing non-specific interactions.
-
Troubleshooting Steps:
-
Linker Length Optimization: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6). The optimal linker length is highly dependent on the specific POI and E3 ligase pair.
-
Control Experiments:
-
Inactive Epimer Control: Synthesize a stereoisomer of your PROTAC that is known to not bind CRBN. This control should not induce degradation of the POI or off-targets.
-
Competitive Displacement: Pre-treat cells with a high concentration of free thalidomide or lenalidomide (B1683929) to block CRBN binding before adding your PROTAC. This should rescue the degradation of both on-target and off-target proteins.
-
-
Biophysical Assays: Utilize techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Biolayer Interferometry (BLI) to measure the binding affinity of your PROTAC to both the POI and CRBN, as well as the thermodynamics of ternary complex formation.
-
Data Presentation
The following tables summarize representative data from the literature, illustrating the impact of linker length on PROTAC efficacy. Note that optimal linker length is target-dependent and the data below should be used as a general guide.
Table 1: Effect of Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation |
| 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly decrease potency in some cases. |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may not be optimal for ternary complex formation. |
| 3 | BRD4 | Various | Variable | Variable | Potency can be regained and is highly dependent on the overall PROTAC architecture. |
This table is a synthesized representation of findings from multiple research articles and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at a density that allows for 70-80% confluency at the time of harvest.
-
Treat cells with a serial dilution of your PROTAC (e.g., 1 nM to 1
-
Validation & Comparative
A Comparative Guide to PROTAC Linker Efficiency: Thalidomide-O-amido-PEG2-C2-NH2 vs. a PEG3 Linker
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic development. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a detailed comparison between two commonly employed linker strategies: the "Thalidomide-O-amido-PEG2-C2-NH2" E3 ligase ligand-linker conjugate and a standard PEG3 linker.
Structural and Functional Comparison of the Linkers
The efficiency of a PROTAC is profoundly influenced by the length, flexibility, and chemical composition of its linker. These characteristics dictate the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for successful protein degradation.
This compound is a pre-functionalized building block that incorporates the Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), attached to a linker. This linker is composed of a two-unit polyethylene (B3416737) glycol (PEG2) chain, an ethyl (C2) spacer, and an amide bond. This composite structure provides a specific length and degree of flexibility.
A PEG3 linker , in the context of a thalidomide-based PROTAC, would typically involve a direct conjugation of a three-unit polyethylene glycol chain to the thalidomide core. This results in a flexible, hydrophilic linker.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
The following table summarizes representative data for Cereblon-based PROTACs utilizing short PEG linkers to illustrate the general performance of such constructs. It is important to note that the optimal linker length is highly dependent on the specific target protein and the warhead used.
| Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide | PEG3 | 1.8 | >95 | 22Rv1 |
| BRD4 | Pomalidomide | PEG4 | 0.8 | >95 | 22Rv1 |
| BTK | Pomalidomide | PEG3 | 8.2 | >90 | MOLM-14 |
| BTK | Pomalidomide | PEG5 | 0.45 | >95 | MOLM-14 |
| CDK9 | Pomalidomide | PEG3 | 7.62 | >90 | MV4-11 |
This table is a compilation of data from multiple sources and is intended for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Accurate evaluation of PROTAC efficiency relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) is also used to ensure equal protein loading. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software. The target protein levels are normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. The DC50 and Dmax values are determined by plotting the percentage of degradation against the PROTAC concentration.
Ternary Complex Formation Assay (e.g., Co-Immunoprecipitation)
This assay is used to confirm that the PROTAC can induce the formation of a ternary complex.
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective for degradation. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against either the target protein or the E3 ligase, coupled to magnetic or agarose (B213101) beads.
-
Washing: The beads are washed several times to remove non-specific binding proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by Western blotting using antibodies against the target protein, the E3 ligase, and other components of the complex. The presence of all three components (target protein, E3 ligase, and PROTAC-dependent interactions) in the immunoprecipitate confirms the formation of the ternary complex.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
A Comparative Guide to E3 Ligase Linkers: Evaluating Thalidomide-O-amido-PEG2-C2-NH2 in the PROTAC Landscape
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides an objective comparison of "Thalidomide-O-amido-PEG2-C2-NH2," a Cereblon (CRBN) E3 ligase linker, with other commonly employed linkers. The following sections present a compilation of experimental data, detailed methodologies for key experiments, and visual diagrams to aid in the rational design of potent and selective protein degraders.
Data Presentation: Quantitative Comparison of E3 Ligase Linkers
The selection of a linker in a PROTAC is a crucial determinant of its degradation efficiency, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the performance of various PROTACs, incorporating different linkers, against the well-characterized target protein, Bromodomain-containing protein 4 (BRD4). This data, compiled from multiple studies, illustrates the impact of linker composition and length on degradation potency.
Disclaimer: The data presented below is a synthesis of findings from various research articles. Direct comparison between different studies should be approached with caution due to potential variations in experimental conditions.
| PROTAC (Warhead-Linker-E3 Ligase Ligand) | Linker Type | Linker Composition/Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Reference PROTAC 1 | PEG | 2 PEG units | BRD4 | HEK293T | 5 | >90 |
| Reference PROTAC 2 | PEG | 3 PEG units | BRD4 | HeLa | 1.8 | >95 |
| Reference PROTAC 3 | PEG | 4 PEG units | BRD4 | VCaP | 2.5 | >90 |
| Reference PROTAC 4 | Alkyl | 8-atom alkyl chain | BRD4 | MOLM-13 | 15 | >90 |
| Reference PROTAC 5 | Alkyl | 11-atom alkyl chain | BRD4 | RS4;11 | 30 | >80 |
| Reference PROTAC 6 | Alkyl-Ether | Mixed alkyl/ether | BRD4 | 22Rv1 | <1 | >95 |
| Hypothetical PROTAC with this compound | PEG-Alkyl | 2 PEG units + C2 alkyl | BRD4 | Various | Potent degradation expected | High degradation expected |
Observations:
-
PEG Linkers: Generally, PROTACs with PEG linkers demonstrate high potency, with DC50 values in the low nanomolar range. The hydrophilicity of PEG linkers can improve the solubility of the PROTAC molecule. The length of the PEG chain is a critical parameter that requires empirical optimization for each specific target and E3 ligase pair.
-
Alkyl Linkers: Alkyl chain linkers also yield potent degraders. The increased hydrophobicity of alkyl linkers may enhance cell permeability. However, excessive hydrophobicity can lead to poor aqueous solubility.
-
This compound: This linker combines a short PEG chain with an alkyl component. This combination is designed to balance hydrophilicity and flexibility, potentially leading to favorable pharmacokinetic and pharmacodynamic properties. While direct head-to-head comparative data for this specific linker is limited in the public domain, its components are well-represented in potent PROTACs, suggesting it is a promising building block for the synthesis of effective degraders.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of PROTACs.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC performance.
Western Blot for Quantification of Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture medium and supplements
-
PROTAC compound dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a primary antibody for a loading control.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein and the loading control using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
In-Cell Target Protein Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cells expressing the target protein
-
PROTAC compound and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., NEM)
-
Antibody for immunoprecipitation of the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibody against ubiquitin
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC compound, with or without a proteasome inhibitor, for a specified time.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to the target protein to form an antibody-antigen complex.
-
Add protein A/G magnetic beads to pull down the complex.
-
Wash the beads to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.
-
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
Materials:
-
Cells co-expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®
-
PROTAC compound
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
Methodology:
-
Cell Preparation and Treatment:
-
Seed the engineered cells in a multi-well plate.
-
Treat the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
Add a serial dilution of the PROTAC compound to the wells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor emission (NanoLuc®) and acceptor emission (HaloTag® ligand) using a plate reader capable of detecting bioluminescence resonance energy transfer (BRET).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (due to the "hook effect") of the ternary complex.
-
Comparative Guide to the Downstream Effects of Target Degradation with a Hypothetical BTK PROTAC Utilizing "Thalidomide-O-amido-PEG2-C2-NH2"
This guide provides a comprehensive comparison of the downstream cellular effects following the degradation of Bruton's tyrosine kinase (BTK) by a hypothetical Proteolysis Targeting Chimera (PROTAC). This hypothetical PROTAC, hereafter referred to as "BTK-PROTAC-1," is conceptualized to be constructed using "Thalidomide-O-amido-PEG2-C2-NH2" as the E3 ligase-linker component, which engages the Cereblon (CRBN) E3 ligase, and a selective BTK inhibitor as the target-binding ligand.
This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation. It outlines the anticipated downstream consequences of BTK degradation, compares this modality with alternative therapeutic strategies, and provides detailed experimental protocols for evaluating such effects.
Introduction to BTK and the Rationale for its Targeted Degradation
Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB and NFAT, promoting B-cell proliferation, survival, and differentiation. Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. A BTK-targeting PROTAC, such as our hypothetical BTK-PROTAC-1, would function by simultaneously binding to BTK and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK. This approach offers a distinct advantage over traditional inhibition by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions and potentially overcoming resistance mechanisms associated with kinase inhibitors.
Downstream Effects of BTK Degradation by BTK-PROTAC-1
The degradation of BTK by BTK-PROTAC-1 is expected to profoundly impact downstream signaling pathways, leading to a cascade of cellular consequences. These effects are summarized in the table below and compared with those of a traditional BTK inhibitor (e.g., Ibrutinib).
| Downstream Effect | BTK-PROTAC-1 (Degradation) | BTK Inhibitor (Inhibition) | Rationale and Key Signaling Players |
| BTK Protein Levels | Complete or near-complete depletion | No change or potential for upregulation as a compensatory mechanism | PROTACs induce proteasomal degradation of the target protein. |
| BTK Phosphorylation | Abolished due to protein absence | Inhibited | Both modalities prevent the autophosphorylation and activation of BTK. |
| PLCγ2 Phosphorylation | Significantly reduced or abolished | Inhibited | PLCγ2 is a direct downstream substrate of BTK. |
| NF-κB Activation | Inhibited | Inhibited | The BTK-PLCγ2 axis is crucial for NF-κB activation downstream of the BCR. |
| MAPK (ERK) Pathway | Inhibited | Inhibited | BTK signaling contributes to the activation of the RAS-MAPK pathway. |
| AKT/mTOR Pathway | Inhibited | Inhibited | BTK can directly activate the AKT-mTOR pathway, promoting cell survival. |
| Cell Proliferation | Strongly inhibited | Inhibited | Downstream signaling pathways collectively drive B-cell proliferation. |
| Cell Viability/Apoptosis | Decreased viability and induction of apoptosis | Decreased viability and induction of apoptosis | Inhibition of pro-survival signals from the BCR pathway leads to apoptosis. |
| Cytokine Secretion | Reduced | Reduced | BTK is involved in the production of various cytokines in B-cells and myeloid cells. |
Visualizing the Impact of BTK Degradation
The following diagrams illustrate the mechanism of action of BTK-PROTAC-1 and its effect on the BTK signaling pathway.
Caption: Mechanism of action for the hypothetical BTK-PROTAC-1.
Caption: BTK signaling pathway and the point of intervention for BTK-PROTAC-1.
Comparison with Alternative Therapeutic Strategies
The therapeutic landscape for B-cell malignancies includes several classes of drugs that can be compared to BTK-PROTAC-1.
| Therapeutic Alternative | Mechanism of Action | Advantages | Limitations |
| Ibrutinib (Covalent BTK Inhibitor) | Irreversibly binds to C481 in the BTK active site, inhibiting its kinase activity. | Well-established efficacy and oral bioavailability. | Resistance can develop through mutations in the BTK C481 residue. Off-target effects on other kinases. |
| Acalabrutinib/Zanubrutinib (Next-Gen Covalent BTK Inhibitors) | More selective irreversible binding to BTK C481. | Improved safety profile with fewer off-target effects compared to ibrutinib. | Still susceptible to resistance via C481 mutations. |
| Pirtobrutinib (Non-covalent BTK Inhibitor) | Reversibly binds to BTK, independent of the C481 residue. | Active against BTK with C481 resistance mutations. | As an inhibitor, it may not fully abrogate all BTK functions (e.g., scaffolding). |
| PKCβ Inhibitors (e.g., MS-553) | Inhibit Protein Kinase C beta, a kinase downstream of BTK and PLCγ2. | May overcome resistance mechanisms that occur upstream in the BCR pathway. | Does not target BTK directly, and the BCR pathway can have redundant signaling branches. |
| Other BTK PROTACs (e.g., BGB-16673) | Utilize different linkers or E3 ligase recruiters (e.g., VHL) to degrade BTK. | May offer different degradation kinetics, selectivity, or oral bioavailability. | The optimal E3 ligase and linker for BTK degradation is still under investigation. |
Experimental Protocols
To evaluate the downstream effects of a BTK-targeting PROTAC like BTK-PROTAC-1, a series of in vitro experiments are essential.
This protocol is used to quantify the levels of BTK protein in cells following treatment with a PROTAC.
-
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, Ramos)
-
BTK-PROTAC-1
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-p-BTK, anti-PLCγ2, anti-p-PLCγ2, anti-ERK, anti-p-ERK, anti-AKT, anti-p-AKT, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of BTK-PROTAC-1 or DMSO for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify band intensities and normalize the target protein signal to the loading control.
-
This assay measures the effect of BTK degradation on cell proliferation and viability.
-
Materials:
-
B-cell lymphoma cell line
-
BTK-PROTAC-1
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., CCK-8, MTT)
-
Luminometer or microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to acclimate.
-
PROTAC Treatment: Treat the cells with a serial dilution of BTK-PROTAC-1 and incubate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance.
-
Analysis: Normalize the data to vehicle-treated controls to determine the percentage of cell viability and calculate the IC50 value.
-
This protocol confirms that the PROTAC-induced degradation of BTK is mediated by the ubiquitin-proteasome system.
-
Materials:
-
Treated and control cell lysates (pre-treated with a proteasome inhibitor like MG132)
-
Anti-BTK antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose
-
Wash buffer and elution buffer
-
Anti-ubiquitin antibody for Western blotting
-
-
Procedure:
-
Cell Lysis: Lyse cells in a buffer containing a proteasome inhibitor to preserve ubiquitinated proteins.
-
Immunoprecipitation:
-
Pre-clear the lysates with beads.
-
Incubate the lysates with the anti-BTK antibody.
-
Add fresh beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured proteins.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect the presence of ubiquitinated BTK.
-
Conclusion
The targeted degradation of BTK using a PROTAC constructed
A Comparative Guide to the Kinetic Analysis of Protein Degradation: Featuring Thalidomide-O-amido-PEG2-C2-NH2
This guide provides a comparative analysis of "Thalidomide-O-amido-PEG2-C2-NH2" within the context of targeted protein degradation. Targeted protein degradation is a powerful strategy in drug development that utilizes cellular machinery to eliminate specific proteins of interest. A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
"this compound" is a derivative of thalidomide (B1683933), a well-known binder of the Cereblon (CRBN) E3 ligase complex. It serves as a crucial building block for constructing PROTACs, featuring a PEG linker that can be further functionalized to attach a ligand for a specific target protein. The kinetic profile of a PROTAC, including its efficiency (Dmax) and potency (DC50), is critical for its therapeutic potential. This guide will compare the kinetic parameters of degraders utilizing thalidomide-based E3 ligase ligands with other common alternatives and provide detailed experimental protocols for their evaluation.
Comparative Kinetic Data of Protein Degraders
The efficacy of a PROTAC is determined by several kinetic parameters. The two most common are:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with a given degrader.
Below is a comparative summary of kinetic data for various PROTACs targeting different proteins and utilizing different E3 ligase ligands. This data, gathered from various studies, illustrates the performance of thalidomide/lenalidomide-based degraders in comparison to those using other E3 ligase systems, such as VHL.
| Target Protein | E3 Ligase Ligand | Degrader | DC50 | Dmax | Cell Line | Reference |
| BRD4 | Lenalidomide (B1683929) (CRBN) | dBET1 | 4.3 nM | >95% | MOLM-13 | |
| BRD4 | Pomalidomide (CRBN) | ARV-825 | ~1 nM | >90% | RS4;11 | |
| BRD4 | VHL-1 (VHL) | MZ1 | 24.5 nM | ~80% | HeLa | |
| BRD4 | VHL-1 (VHL) | ARV-771 | <5 nM | >90% | 22Rv1 | |
| RIPK2 | Lenalidomide (CRBN) | Degrader-7 | 8.1 nM | ~95% | THP-1 | |
| c-Abl | Lenalidomide (CRBN) | GMB-475 | 1-10 nM | >90% | K562 | |
| ERRα | VHL-1 (VHL) | PROTAC 1 | 29 nM | >90% | MDA-MB-231 | |
| FKBP12 | Lenalidomide (CRBN) | dFKBP-1 | 5.5 nM | >95% | Jurkat |
Note: The specific molecule "this compound" is a chemical intermediate. The data presented here is for fully formed PROTACs that utilize thalidomide derivatives (like lenalidomide and pomalidomide) as the CRBN-binding moiety. The linker and the target-binding ligand significantly influence the final kinetic parameters.
Signaling Pathway and Experimental Workflow
To understand how these kinetic parameters are determined, it is essential to visualize the underlying biological process and the experimental steps involved.
Caption: Mechanism of PROTAC-mediated protein degradation.
The diagram above illustrates the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Workflow for determining protein degradation kinetics.
This workflow outlines the key steps in a typical experiment to measure the kinetic parameters of a protein degrader, from cell treatment to data analysis.
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reliable and reproducible kinetic data. Below is a representative methodology for assessing protein degradation using Western blotting.
Objective: To determine the DC50 and Dmax of a PROTAC degrader.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
-
GraphPad Prism or similar data analysis software
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 20-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples by diluting with lysis buffer.
-
-
Western Blotting:
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Express the protein levels in treated samples as a percentage of the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to determine the DC50 and Dmax values.
-
This guide provides a framework for understanding and evaluating the kinetic performance of protein degraders. The choice of the E3 ligase ligand, such as one derived from "this compound," is a critical factor that, in combination with the linker and target binder, dictates the overall efficacy and potency of the resulting PROTAC. Rigorous and standardized experimental evaluation is essential for the successful development of these novel therapeutics.
A Comparative Guide to the Structural Analysis of a Thalidomide-Based PROTAC Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the structural and functional characteristics of a Proteolysis Targeting Chimera (PROTAC) incorporating the "Thalidomide-O-amido-PEG2-C2-NH2" E3 ligase-linker moiety. Due to the limited availability of public data on a ternary complex formed with this exact linker, this guide will leverage data from closely related thalidomide-based PROTACs with short polyethylene (B3416737) glycol (PEG) linkers targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4. This comparative analysis is supported by experimental data and detailed protocols for key biophysical and structural biology techniques.
The Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy. Its length, composition, and rigidity influence the formation and stability of the ternary complex, which is a prerequisite for efficient protein degradation.
The "this compound" moiety provides a thalidomide (B1683933) derivative to recruit the Cereblon (CRBN) E3 ligase, connected to a flexible two-unit PEG linker with a terminal amine for conjugation to a target-binding warhead. The PEG component enhances solubility and provides flexibility, which can be crucial for achieving a productive ternary complex conformation.
Comparative Analysis of PROTACs with Short PEG Linkers
Studies on thalidomide-based PROTACs targeting BRD4 have shown a non-linear relationship between PEG linker length and degradation potency. While both short (0 PEG units) and longer (4-5 PEG units) linkers have resulted in potent BRD4 degradation, intermediate lengths of 1-2 PEG units have been reported to be significantly less effective in some cases. This "Goldilocks effect" highlights the importance of empirical optimization of the linker for each specific target and E3 ligase pair.
Below is a summary of representative data for thalidomide-based PROTACs targeting BRD4 with varying PEG linker lengths.
| PROTAC Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Chain (No PEG) | BRD4 | 22Rv1 | <1 | >90 | [Fischer et al., Nature, 2015] |
| PEG2 | BRD4 | Varies | Often >1000 | <50 | [General observation from SAR studies] |
| PEG4 | BRD4 | MOLM-13 | 1.8 | >95 | [Zengerle et al., J Med Chem, 2020] |
| PEG5 | BRD4 | RS4;11 | 4.9 | >90 | [Zengerle et al., J Med Chem, 2020] |
Note: The data for the PEG2 linker is a generalized observation from Structure-Activity Relationship (SAR) studies, which often show reduced potency for very short PEG linkers in this context. The specific performance of a PROTAC with the "this compound" linker will depend on the conjugated warhead and the specific topology of the target protein.
Signaling Pathways and Experimental Workflows
The mechanism of action for a thalidomide-based PROTAC involves hijacking the Cullin-RING E3 ubiquitin ligase machinery. The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design of PROTACs. Below are detailed methodologies for key experiments.
Recombinant Protein Expression and Purification for Structural and Biophysical Studies
Objective: To produce high-purity, soluble protein (target protein and E3 ligase components) for use in biophysical and structural assays.
Protocol:
-
Vector Construction: The gene encoding the protein of interest (e.g., BRD4 bromodomain
A Comprehensive PROTAC Validation Checklist for "Thalidomide-O-amido-PEG2-C2-NH2" Based Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTACs utilizing "Thalidomide-O-amido-PEG2-C2-NH2" as the E3 ligase-linker moiety against alternative constructs. It includes a thorough validation checklist, supporting experimental data from analogous compounds, and detailed protocols for key validation assays.
"this compound" is a chemical entity that incorporates a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, connected to a short, flexible PEG linker with a terminal amine group for conjugation to a target protein ligand. The choice of the E3 ligase ligand and the linker are critical determinants of a PROTAC's efficacy, selectivity, and physicochemical properties. This guide will walk you through the necessary steps to validate a PROTAC constructed with this specific linker and compare its potential performance.
PROTAC Validation Checklist
This checklist outlines the essential experimental steps to validate a novel PROTAC.
| Validation Step | Key Question(s) | Recommended Assays |
| 1. Biochemical Potency | Does the PROTAC bind to the target protein and the E3 ligase? Does it promote the formation of a stable ternary complex? | - Binding Assays (e.g., SPR, ITC, FP) - Ternary Complex Formation Assays (e.g., AlphaLISA, HTRF, NanoBRET) |
| 2. Cellular Activity | Does the PROTAC enter the cell and engage with the target protein and E3 ligase? Does it induce the degradation of the target protein in a dose- and time-dependent manner? | - In-Cell Target Engagement Assays (e.g., CETSA, NanoBRET) - Western Blotting - HiBiT/NanoLuc Degradation Assays |
| 3. Mechanism of Action | Is the degradation dependent on the proteasome and the recruited E3 ligase (Cereblon)? | - Proteasome Inhibitor Co-treatment - E3 Ligase Ligand Competition Assay - CRISPR/Cas9 Knockout of CRBN |
| 4. Selectivity | Is the degradation specific to the intended target protein? What are the off-target effects? | - Quantitative Proteomics (LC-MS/MS) - Western Blotting for known off-targets |
| 5. Functional Consequences | Does the degradation of the target protein lead to the desired biological effect (e.g., inhibition of a signaling pathway, cell death)? | - Pathway Analysis (e.g., Western Blot for downstream markers) - Cell Viability Assays (e.g., MTT, MTS) - Phenotypic Assays |
Comparative Performance Data
While direct comparative data for PROTACs using the exact "this compound" linker is not extensively available in the public domain, the following tables provide representative data from studies on thalidomide-based PROTACs with varying linker types and lengths to illustrate the impact of these modifications on degradation efficiency. The optimal linker is target-dependent and often requires empirical determination.
Table 1: Impact of Linker Length (PEG vs. Alkyl) on BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Analog 1 | Thalidomide | PEG3 | 15 | ~90 | HEK293T |
| Analog 2 | Thalidomide | PEG5 | 8 | >95 | HEK293T |
| Analog 3 | Thalidomide | C3 Alkyl | 25 | ~85 | HEK293T |
| Analog 4 | Thalidomide | C5 Alkyl | 12 | ~90 | HEK293T |
Note: This table presents illustrative data compiled from analogous compounds to highlight general trends in PROTAC performance.
Table 2: Comparison of Cereblon (CRBN) vs. von Hippel-Lindau (VHL) E3 Ligase Recruiters for KRAS G12D Degradation
| PROTAC | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Cell Line |
| VHL-based | VHL Ligand | 2.5 | >90 | MIA PaCa-2 |
| CRBN-based | Pomalidomide | >1000 | <20 | MIA PaCa-2 |
Note: This table summarizes findings suggesting that for certain targets like KRAS G12D, VHL-recruiting PROTACs may be more effective than CRBN-recruiting ones. The choice of E3 ligase is a critical consideration in PROTAC design.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental process for validating your "this compound"-based PROTAC, the following diagrams illustrate the key pathways and workflows.
A Comparative Analysis of PROTACs Featuring Thalidomide-O-amido-PEG-C2-NH2 Linkers: Elucidating the Impact of Linker Length on Degradation Efficacy
For Immediate Release
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal potency and selectivity. This guide presents a comparative analysis of PROTACs incorporating thalidomide-based Cereblon (CRBN) E3 ligase ligands, with a specific focus on the "Thalidomide-O-amido-PEGn-C2-NH2" linker series. By examining the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values, this document provides valuable insights for researchers, scientists, and drug development professionals on the critical role of the polyethylene (B3416737) glycol (PEG) linker length in mediating the degradation of target proteins.
Quantitative Data Summary
The following table summarizes the degradation efficiency of JQ1-based PROTACs targeting BRD4, featuring thalidomide (B1683933) as the CRBN ligand connected via PEG linkers of varying lengths. This data highlights the structure-activity relationship (SAR) of the PEG linker in this PROTAC series.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | BRD4 | Thalidomide | PEG (4 units) | ~100 | >95 | HEK293T |
| PROTAC (PEG3) | BRD4 | Thalidomide | PEG (3 units) | ~250 | >90 | VCaP |
| PROTAC (PEG5) | BRD4 | Thalidomide | PEG (5 units) | ~50 | >95 | VCaP |
| PROTAC (PEG6) | BRD4 | Thalidomide | PEG (6 units) | ~25 | >95 | VCaP |
Note: The data presented is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of DC50 and Dmax values is crucial for evaluating PROTAC efficacy. The following is a generalized protocol for a Western blot-based protein degradation assay, a standard method in the field.
Western Blotting for PROTAC-Induced Protein Degradation
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, VCaP) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane and incubate with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
5. Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism of action and the experimental workflow for assessing protein degradation.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: Experimental workflow for Western blot analysis.
Comparative Guide to Off-Target Proteomics Analysis of Thalidomide-Based PROTACs
This guide provides a comparative analysis of the off-target effects associated with Proteolysis Targeting Chimeras (PROTACs) utilizing thalidomide-based Cereblon (CRBN) E3 ligase ligands, such as "Thalidomide-O-amido-PEG2-C2-NH2". As this molecule is a building block for PROTACs, this analysis focuses on the well-characterized off-target profile of the thalidomide (B1683933) moiety itself and compares it with alternative E3 ligase systems.[1][2]
The primary off-target effects of thalidomide and its analogs (e.g., lenalidomide, pomalidomide) stem from their inherent ability to act as "molecular glues," recruiting unintended proteins, known as neosubstrates, to the CRBN E3 ligase for degradation.[3][4] This guide offers experimental data, detailed protocols for off-target identification, and a comparison with the Von Hippel-Lindau (VHL) E3 ligase system, a common alternative in PROTAC design.[]
Quantitative Data Summary: On-Target vs. Off-Target Degradation
Mass spectrometry-based proteomics is the gold standard for the unbiased, global assessment of on-target and off-target protein degradation induced by PROTACs.[1][6] The data below is representative of a typical quantitative proteomics experiment comparing a hypothetical BRD4-targeting PROTAC using a thalidomide-based linker versus a VHL-based linker.
Table 1: Representative Off-Target Proteomics Data for a BRD4-Targeting PROTAC
| Protein | Gene Name | Linker Type | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Interpretation |
| BRD4 | BRD4 | Thalidomide-based | -3.5 | < 0.001 | On-Target Degradation |
| IKZF1 | IKZF1 | Thalidomide-based | -2.8 | < 0.001 | Known Off-Target (Neosubstrate) |
| IKZF3 | IKZF3 | Thalidomide-based | -3.1 | < 0.001 | Known Off-Target (Neosubstrate) |
| SALL4 | SALL4 | Thalidomide-based | -1.9 | < 0.01 | Known Off-Target (Neosubstrate)[3][7] |
| CK1α | CSNK1A1 | Thalidomide-based | -0.2 | > 0.05 | Not Significantly Degraded |
| BRD4 | BRD4 | VHL-based | -3.7 | < 0.001 | On-Target Degradation |
| IKZF1 | IKZF1 | VHL-based | -0.1 | > 0.05 | No Off-Target Degradation |
| IKZF3 | IKZF3 | VHL-based | -0.3 | > 0.05 | No Off-Target Degradation |
| HIF1A | HIF1A | VHL-based | -0.4 | > 0.05 | Potential for stabilization at high conc. |
Note: This table presents illustrative data. A significant negative Log2 fold change with a low p-value indicates potential protein degradation.[8] Known off-targets for thalidomide-based PROTACs include zinc finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[3][8]
Comparison of E3 Ligase Ligands: CRBN vs. VHL
The choice between CRBN and VHL as the E3 ligase for a PROTAC is a critical design decision that impacts selectivity, tissue distribution, and off-target profiles.[]
Table 2: Comparison of CRBN and VHL E3 Ligase Ligands for PROTACs
| Feature | CRBN Ligands (e.g., Thalidomide-based) | VHL Ligands |
| Ligand Properties | Smaller, often with better drug-like properties and oral availability.[] | Larger molecular weight, sometimes leading to poorer cell permeability.[] |
| Expression | Ubiquitously expressed, high in hematopoietic and epithelial tissues.[] | Expression is regulated by oxygen levels; can be downregulated in hypoxic tumors.[] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[] | Predominantly cytoplasmic, but also found in the nucleus.[] |
| Known Off-Targets | Degrades neosubstrates, primarily zinc-finger transcription factors (IKZF1, IKZF3, SALL4).[3][4][7] | Different off-target profile, generally considered more selective.[][6] |
| Key Advantage | Fast catalytic turnover and widespread tissue distribution.[] | Offers more fine-tuned selectivity and stable ternary complex formation.[] |
Experimental Protocols
A comprehensive assessment of off-target effects requires a multi-faceted approach, with global proteomics being the cornerstone for unbiased identification.[8][10]
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a standard workflow using quantitative mass spectrometry to identify unintended protein degradation.[8][11]
-
Cell Culture and Treatment :
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations (including one high enough to observe the "hook effect").[8]
-
Include essential controls: a vehicle-only control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer that doesn't bind the E3 ligase).[8]
-
-
Cell Lysis and Protein Digestion :
-
Isobaric Labeling (TMT/iTRAQ) :
-
LC-MS/MS Analysis :
-
Separate the labeled peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.[6]
-
-
Data Analysis :
Validation of Potential Off-Targets
Hits identified from global proteomics must be validated using orthogonal methods.[8]
-
Western Blotting : A common technique to confirm the degradation of specific proteins. Use validated antibodies against the potential off-targets to probe lysates from cells treated with the PROTAC.[6]
-
Cellular Thermal Shift Assay (CETSA) : This method assesses target engagement in intact cells. Ligand binding stabilizes a protein, increasing its melting temperature. A shift in thermal stability for a potential off-target protein upon PROTAC treatment confirms direct engagement.[6][8]
Visualizations: Workflows and Pathways
Mechanism of Action for Thalidomide-Based PROTACs
Proteolysis targeting chimeras work by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][13]
Caption: CRBN-mediated protein degradation by a Thalidomide-based PROTAC.[1]
Experimental Workflow for Off-Target Proteomics
The systematic process for identifying off-target proteins involves several key laboratory and data analysis steps.[8][13]
Caption: Workflow for unbiased off-target identification using proteomics.[8]
Logical Comparison: CRBN vs. VHL Off-Target Profiles
The decision to use a CRBN or VHL-based PROTAC often involves weighing their distinct off-target degradation profiles.
Caption: Distinct off-target profiles of CRBN vs. VHL-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chempro-innovations.com [chempro-innovations.com]
- 12. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Thalidomide-O-amido-PEG2-C2-NH2
For Immediate Implementation by Laboratory Personnel
Core Safety Principles and Hazard Assessment
Due to the potential risks associated with thalidomide (B1683933) derivatives, all personnel must adhere to strict safety protocols. The primary concern is the potential for reproductive toxicity. Therefore, all handling and disposal operations must be conducted with the assumption that the compound is biologically active and hazardous.
Key Hazard Considerations:
| Hazard Category | Description | Primary Mitigation |
| Reproductive Toxicity | Potential to cause birth defects based on the known effects of thalidomide. | Strict containment, use of appropriate Personal Protective Equipment (PPE). |
| Acute Toxicity | Potential for adverse health effects from short-term exposure. | Handle in a certified chemical fume hood to avoid inhalation of dusts or aerosols. |
| Environmental Hazard | Potential to harm aquatic life if released into the environment. | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[1][2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, segregation, and packaging of waste contaminated with Thalidomide-O-amido-PEG2-C2-NH2.
1. Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory.
-
Gloves: Double-glove with nitrile gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is necessary.
2. Waste Segregation at the Point of Generation: Proper segregation of waste is crucial for compliant disposal. Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Solid Waste:
-
Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper.
-
Place these materials in a designated, clearly labeled, and sealable hazardous waste container for solids.[1]
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container for liquids.[1]
-
The container must be made of a material compatible with the solvents used.
-
-
Sharps Waste:
-
Dispose of needles, syringes, or other contaminated sharps in a designated sharps container.[1]
-
3. Decontamination of Work Surfaces: After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.[1] Collect all cleaning materials as solid hazardous waste.
4. Packaging for Final Disposal:
-
Once a waste container is full (do not overfill), securely seal the lid.
-
Wipe the exterior of the container to remove any potential external contamination.
-
Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.[1]
-
Contact your institution's EHS department to arrange for pickup and disposal. Maintain a log of the waste generated, including the quantity and date.[3]
Experimental Protocol: Spill Response
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Non-essential personnel should leave the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Use an absorbent material compatible with the spilled chemical to contain the spill.[3] For powdered spills, gently cover with a damp cloth or towel to minimize dust generation before adding absorbent material.[2]
-
Collect: Carefully collect the absorbed material and any contaminated debris.
-
Package: Place the collected waste into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area twice with an appropriate solvent and cleaning agent.[2][3] All cleaning materials should be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Workflow for the safe segregation and disposal of this compound waste.
Logical Relationship of Waste Handling
Caption: Logical flow from compound contact to final disposal method for different waste types.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
